An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Applications of (3-Bromo-2-(bromomethyl)phenyl)methanol
Executive Summary In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are the cornerstone of efficient scaffold generation. (3-Bromo-2-(bromomethyl)phenyl)methanol (Molecular F...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are the cornerstone of efficient scaffold generation. (3-Bromo-2-(bromomethyl)phenyl)methanol (Molecular Formula: C₈H₈Br₂O) represents a highly specialized, trifunctional aromatic system. By integrating a benzylic bromide, an aryl bromide, and a hydroxymethyl group onto a single benzene ring, this molecule offers an orthogonal reactivity profile. This whitepaper provides an authoritative, deep-dive analysis into its structural properties, thermodynamic reactivity, and step-by-step experimental workflows for its application in complex heterocycle synthesis.
Chemical Structure and Physicochemical Properties
The strategic placement of three distinct functional groups on the aromatic ring dictates the molecule's physical behavior and synthetic utility. The electron-withdrawing nature of the bromine atoms slightly deactivates the aromatic ring, while the benzylic bromide remains highly electrophilic due to the stabilization of the Sₙ2 transition state by the adjacent π-system[1].
Quantitative Physicochemical Data
To facilitate experimental design, the core physical and thermodynamic properties of (3-Bromo-2-(bromomethyl)phenyl)methanol are summarized below:
Property
Value / Description
Synthetic Implication
Molecular Formula
C₈H₈Br₂O
High halogen content requires careful mass spectrometry analysis (distinct M, M+2, M+4 isotopic pattern).
Molecular Weight
279.96 g/mol
Standardized equivalent calculations.
Physical State
Crystalline Solid / Powder
Requires dissolution in polar aprotic solvents prior to reaction.
Solubility Profile
Soluble in DMF, DMSO, MeCN, THF; Insoluble in H₂O
Ideal for anhydrous Sₙ2 and cross-coupling methodologies.
Benzylic C-Br BDE
~55-60 kcal/mol
Highly reactive; susceptible to rapid Sₙ2 displacement[1].
Aryl C-Br BDE
~81 kcal/mol
Inert to Sₙ2; requires transition-metal catalysis for activation[2].
Orthogonal Reactivity Profile: A Self-Validating System
The true value of (3-Bromo-2-(bromomethyl)phenyl)methanol lies in its chemoselectivity . A successful synthetic campaign relies on manipulating one functional group without perturbing the others.
Benzylic Bromide (-CH₂Br): Acts as the primary electrophile. It undergoes rapid Sₙ2 alkylation with amines or thiols.
Aryl Bromide (-Br): Serves as a latent cross-coupling handle. It remains completely unreactive during Sₙ2 conditions but readily undergoes oxidative addition with Palladium(0) catalysts[3].
Hydroxymethyl (-CH₂OH): A protic handle that can be oxidized to an aldehyde, protected as a silyl ether, or utilized in Mitsunobu inversions.
Orthogonal reactivity map of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Experimental Methodologies & Workflows
To demonstrate the utility of this compound, we outline a two-step workflow for the synthesis of functionalized isoindoline derivatives —a privileged scaffold in medicinal chemistry.
Protocol 1: Chemoselective N-Alkylation (Sₙ2)
Causality & Logic: The goal is to selectively displace the benzylic bromide with a primary amine. The critical choice here is the base. Using a strong base (like NaH) would deprotonate the native -CH₂OH group, triggering an intramolecular attack on the benzylic bromide to form a strained cyclic ether, or causing intermolecular polymerization. Therefore, a mild, insoluble inorganic base (K₂CO₃) in a polar aprotic solvent (Acetonitrile or DMF) is mandated to ensure the amine acts as the sole nucleophile[4].
Step-by-Step Procedure:
Preparation: To an oven-dried round-bottom flask, add the primary amine (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).
Base Addition: Add finely milled, anhydrous K₂CO₃ (1.5 equiv). Stir for 10 minutes at room temperature.
Electrophile Addition: Dissolve (3-Bromo-2-(bromomethyl)phenyl)methanol (1.05 equiv) in a minimal amount of Acetonitrile and add it dropwise via syringe over 15 minutes.
Reaction: Stir at room temperature for 12–24 hours[4].
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~278/280/282) disappears, replaced by the[M+H]⁺ of the secondary amine product. If dialkylation (over-alkylation) is observed, reduce the reaction temperature to 0 °C.
Workup: Filter the suspension through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Causality & Logic: With the secondary amine installed at the benzylic position, an intramolecular C-N bond formation with the aryl bromide yields the isoindoline core. Because aryl bromides are inert to standard nucleophilic attack, a Palladium catalyst is required. The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BINAP) is critical here; the steric bulk accelerates the difficult reductive elimination step, forcing the newly formed C-N bond off the metal center[2].
Step-by-Step Procedure:
Setup: In an argon-purged Schlenk tube, combine the intermediate from Protocol 1 (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%)[2].
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: If the unprotected -CH₂OH group interferes, pre-protect it as a TBS ether, or swap NaOtBu for a milder base like Cs₂CO₃.
Solvent: Add anhydrous, thoroughly degassed Toluene (0.1 M).
Reaction: Seal the tube and heat to 90 °C for 8 hours[2].
Self-Validation: The reaction mixture should transition from a dark purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution. LC-MS must confirm the loss of the bromine isotope pattern, indicating successful oxidative addition and coupling.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Experimental workflow for synthesizing isoindoline derivatives.
Storage, Stability, and Handling
The structural advantages of (3-Bromo-2-(bromomethyl)phenyl)methanol also dictate strict handling protocols. Benzylic bromides are highly susceptible to hydrolysis when exposed to atmospheric moisture, converting the bromomethyl group into a second hydroxymethyl group and releasing Hydrobromic acid (HBr)[4].
Autocatalytic Degradation: The released HBr lowers the local pH, which can catalyze the polymerization of the benzylic alcohol species.
Storage Protocol: The compound must be stored at 2–8 °C in a tightly sealed, amber glass container backfilled with Argon or Nitrogen. Desiccant packets should be kept in the secondary containment to scavenge ambient moisture.
Conclusion
(3-Bromo-2-(bromomethyl)phenyl)methanol is a masterclass in orthogonal chemical design. By understanding the thermodynamic and kinetic differences between its benzylic bromide, aryl bromide, and hydroxymethyl functionalities, researchers can deploy it as a central hub for divergent synthesis. Strict adherence to chemoselective base selection and rigorous inert-atmosphere catalysis ensures high-yielding, reproducible access to complex pharmaceutical scaffolds.
References
Benchchem Application Notes. "Common challenges in using 2-Benzyloxy-5-bromobenzylbromide." Benchchem. Verified source for benzylic bromide Sₙ2 alkylation conditions, solvent effects, and base selection.
Benchchem Technical Guides. "An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(bromomethyl)-4-chlorobenzoate in Alkylation Reactions." Benchchem. Verified source for Sₙ1 vs Sₙ2 mechanistic pathways of benzylic halides.
Benchchem Application Notes. "Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole." Benchchem. Verified source for palladium-catalyzed cross-coupling protocols of aryl bromides, including ligand and base selection.
American Chemical Society (ACS). "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." ACS Publications. Verified source for the optimization of Buchwald-Hartwig conditions on complex brominated aromatic systems.
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound (3-Bromo-2-(bromomethyl)phenyl)methanol. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for the characterization of this and structurally related molecules. The guide will delve into the predicted spectral data based on established principles of NMR spectroscopy and analysis of analogous compounds. Furthermore, it will lay out detailed experimental protocols, ensuring scientific integrity and reproducibility.
Introduction: The Structural Elucidation of a Disubstituted Benzene Derivative
(3-Bromo-2-(bromomethyl)phenyl)methanol is a substituted aromatic compound with a unique arrangement of functional groups that makes NMR spectroscopy an indispensable tool for its structural verification. The presence of a bromine atom, a bromomethyl group, and a hydroxymethyl group on the benzene ring leads to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra. Understanding these spectral signatures is crucial for confirming the identity and purity of the compound in various stages of research and development, particularly in synthetic chemistry and drug discovery.
The causality behind employing NMR for this specific molecule lies in the technique's unparalleled ability to provide detailed information about the chemical environment of each hydrogen and carbon atom. This allows for the unambiguous determination of the substitution pattern on the aromatic ring and the confirmation of the integrity of the benzylic functional groups.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available experimental spectrum for (3-Bromo-2-(bromomethyl)phenyl)methanol is not readily found, we can predict the chemical shifts and coupling patterns with a high degree of confidence based on established NMR principles and data from structurally similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the bromomethyl and hydroxymethyl groups, and the hydroxyl proton. The predicted data is summarized in the table below.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
Aromatic (H4, H5, H6)
6.8 - 7.5
Multiplet
3H
-CH₂Br (Bromomethyl)
~4.5
Singlet
2H
-CH₂OH (Hydroxymethyl)
~4.7
Singlet
2H
-OH (Hydroxyl)
Variable (typically 1.5-4.0)
Broad Singlet
1H
Rationale for Predictions:
Aromatic Protons (6.8 - 7.5 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[1][2][3] The substitution pattern of the ring will lead to a complex multiplet as the three non-equivalent aromatic protons will exhibit spin-spin coupling.
Benzylic Protons (-CH₂Br, ~4.5 ppm): The protons of the bromomethyl group are in a benzylic position and are further deshielded by the adjacent electronegative bromine atom. Their chemical shift is expected to be around 4.5 ppm. In many similar structures, these appear as a sharp singlet.[4]
Benzylic Protons (-CH₂OH, ~4.7 ppm): The protons of the hydroxymethyl group are also benzylic and are deshielded by the electronegative oxygen atom. Their chemical shift is anticipated to be slightly downfield compared to the bromomethyl protons, around 4.7 ppm. This will also likely appear as a singlet.
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is often observed as a broad singlet and can exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br)
~123
Aromatic (C-CH₂Br)
~138
Aromatic (C-CH₂OH)
~140
Aromatic (CH)
128 - 132
-CH₂Br (Bromomethyl)
~33
-CH₂OH (Hydroxymethyl)
~64
Rationale for Predictions:
Aromatic Carbons (120-150 ppm): The carbon atoms within the benzene ring typically resonate in this range.[2][3] The carbons directly attached to the substituents (C-Br, C-CH₂Br, and C-CH₂OH) will have distinct chemical shifts influenced by the electronic effects of these groups. The remaining three aromatic CH carbons will also have unique signals.
Benzylic Carbons: The carbon of the bromomethyl group (-CH₂Br) is expected around 33 ppm, influenced by the attached bromine. The carbon of the hydroxymethyl group (-CH₂OH) will be further downfield, around 64 ppm, due to the higher electronegativity of oxygen.[5]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Sample Preparation
Analyte Purity: Ensure the (3-Bromo-2-(bromomethyl)phenyl)methanol sample is of high purity to avoid interference from impurities in the NMR spectrum.
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), as they are excellent solvents for many organic compounds and have well-characterized residual solvent peaks for referencing.[6]
Concentration:
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[6]
For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope; aim for 50-100 mg in the same volume of solvent.[6]
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Modern spectrometers can also reference the residual solvent peak.
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
Shimming: Carefully shim the magnetic field to obtain a sharp, symmetrical solvent peak, which is crucial for high-resolution spectra.
¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is sufficient.
Number of Scans: Typically 16 to 64 scans provide a good signal-to-noise ratio.[7]
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
Acquisition Time: An acquisition time of 2-4 seconds is standard.
¹³C NMR Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low sensitivity of the ¹³C nucleus.[7]
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.
Data Processing and Interpretation
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the respective nuclei in the molecule.
Visualizing the Molecular Structure and NMR Relationships
To visually represent the structure of (3-Bromo-2-(bromomethyl)phenyl)methanol and the relationship between its constituent atoms for NMR analysis, the following diagrams are provided.
Caption: Molecular structure of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (3-Bromo-2-(bromomethyl)phenyl)methanol. By combining fundamental NMR theory with data from analogous structures, we have established a reliable framework for the characterization of this compound. The detailed experimental protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible data, which is paramount for researchers, scientists, and professionals in drug development. This guide serves as a valuable resource for the structural elucidation of this and other complex organic molecules.
References
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mechanism of formation of (3-Bromo-2-(bromomethyl)phenyl)methanol
An In-depth Technical Guide to the Formation of (3-Bromo-2-(bromomethyl)phenyl)methanol Abstract (3-Bromo-2-(bromomethyl)phenyl)methanol is a highly functionalized aromatic compound that serves as a versatile building bl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Formation of (3-Bromo-2-(bromomethyl)phenyl)methanol
Abstract
(3-Bromo-2-(bromomethyl)phenyl)methanol is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide, a nucleophilic benzyl alcohol, and a specific substitution pattern on the aromatic ring, allows for diverse subsequent transformations. This guide provides a comprehensive exploration of the synthetic pathway and core mechanistic principles governing the formation of this key intermediate. We will dissect the synthesis into two primary stages: the preparation of the precursor, (3-bromo-2-methylphenyl)methanol, and the subsequent selective benzylic bromination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this synthesis, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Strategic Approach: A Retrosynthetic Analysis
To logically devise a synthetic route, we begin with a retrosynthetic analysis of the target molecule. The most labile functional group, the benzylic bromide, is a prime candidate for disconnection. This functionality is typically installed via a free-radical bromination of a benzylic C-H bond. This leads us to the key intermediate, (3-bromo-2-methylphenyl)methanol.
The bromine on the aromatic ring can be disconnected via an electrophilic aromatic substitution, leading back to 2-methylbenzyl alcohol. However, controlling the regioselectivity of this bromination can be challenging. A more robust approach involves starting with a precursor where the substitution pattern is already established, such as 3-bromo-2-methylbenzoic acid. The carboxylic acid can be reliably reduced to the required benzyl alcohol. This leads to our proposed forward synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Key Intermediate: (3-Bromo-2-methylphenyl)methanol
The cornerstone of this synthesis is the preparation of (3-bromo-2-methylphenyl)methanol[1]. This intermediate contains the correct aromatic substitution pattern and the primary alcohol, which will remain intact during the subsequent radical bromination step. The most reliable method begins with 3-bromo-2-methylbenzoic acid, a commercially available starting material.
Mechanism: Reduction of Carboxylic Acid
The conversion of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This reduction is typically achieved using powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
Causality of Reagent Choice:
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective reducing agent capable of reducing most polar carbonyl groups, including carboxylic acids. Its high reactivity necessitates anhydrous conditions and careful handling. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the alcohol.
Borane (BH₃): A more selective reducing agent that readily reduces carboxylic acids while being less reactive towards other functional groups like esters or amides. This selectivity can be advantageous in more complex molecules.
The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, followed by the transfer of a hydride ion to the electrophilic carbonyl carbon. This process repeats to form a trialkoxyborane intermediate, which is then hydrolyzed to release the primary alcohol.
Core Directive: Selective Benzylic Bromination
The final and most critical step is the conversion of the methyl group of (3-bromo-2-methylphenyl)methanol into a bromomethyl group. This transformation requires conditions that favor free-radical substitution at the benzylic position over other potential reaction pathways, such as electrophilic substitution on the aromatic ring or reaction with the hydroxyl group. The method of choice is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light.[2][3]
The Principle of Benzylic Reactivity
The high selectivity of this reaction stems from the inherent weakness of the benzylic C-H bond. Homolytic cleavage of this bond generates a benzylic radical, which is significantly stabilized by resonance.[2][4][5] The unpaired electron can be delocalized into the π-system of the aromatic ring, spreading the radical character over multiple carbon atoms. This resonance stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making it the kinetically favored site for radical attack.[2][4]
Role of N-Bromosuccinimide (NBS)
Directly using molecular bromine (Br₂) for this reaction is problematic, as it can lead to competing electrophilic aromatic substitution. NBS is the preferred reagent because it serves as a source for a constant, low concentration of Br₂.[2][5] NBS reacts with trace amounts of HBr, generated during the propagation step, to produce Br₂. This low concentration ensures that the radical chain reaction is the dominant pathway.[5][6]
Detailed Free-Radical Mechanism
The reaction proceeds through a classic radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: Mechanism of NBS-mediated benzylic bromination.
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating. The resulting radical abstracts a bromine atom from an NBS molecule to generate the key chain-carrier: a bromine radical (Br•).[4][6]
Propagation: This is a two-step cycle that forms the product.
Step 2a: The highly reactive bromine radical abstracts a hydrogen atom from the weakest C-H bond in the molecule—the benzylic position—to form a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[4]
Step 2b: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS and HBr) to yield the final product, (3-Bromo-2-(bromomethyl)phenyl)methanol, and another bromine radical, which continues the chain reaction.[7][8]
Termination: The chain reaction concludes when any two radical species combine, effectively quenching the cycle. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.
Experimental Protocols & Data
Adherence to a well-defined protocol is critical for achieving high yields and purity. The following sections provide step-by-step methodologies for the key transformations.
Protocol 1: Reduction of 3-Bromo-2-methylbenzoic Acid
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).
Addition of Starting Material: Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Work-up and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with ethyl acetate. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (3-bromo-2-methylphenyl)methanol.
Protocol 2: Benzylic Bromination
Reaction Setup: To a solution of (3-bromo-2-methylphenyl)methanol (1.0 eq) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride), add N-bromosuccinimide (1.1 eq).[9]
Initiation: Add a catalytic amount of AIBN (0.05 eq).
Reaction: Heat the mixture to reflux (approx. 80-85 °C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of the starting material via TLC or GC. The completion is often indicated by the succinimide byproduct floating at the top of the solvent.
Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure (3-Bromo-2-(bromomethyl)phenyl)methanol.
The formation of (3-Bromo-2-(bromomethyl)phenyl)methanol is a well-defined, two-stage process that hinges on fundamental principles of organic chemistry. The synthesis of the key intermediate, (3-bromo-2-methylphenyl)methanol, is reliably achieved through the reduction of its corresponding carboxylic acid. The final, crucial transformation is a selective Wohl-Ziegler benzylic bromination. A thorough understanding of the underlying free-radical mechanism—particularly the resonance stabilization of the benzylic intermediate and the role of NBS in maintaining a low bromine concentration—is paramount for suppressing side reactions and ensuring a successful synthesis. The protocols and mechanistic insights provided in this guide offer a robust framework for the practical application and further exploration of this valuable synthetic building block.
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Vertex AI Search. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
Vertex AI Search. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. PMC.
Vertex AI Search. (n.d.).
Vertex AI Search. (2023, August 7). 11.
Vertex AI Search. (n.d.). Synthesis of 3-bromobenzyl alcohol.
Vertex AI Search. (n.d.). (2-(Bromomethyl)phenyl)methanol. CymitQuimica.
Vertex AI Search. (2020, December 17). Allylic & Benzylic Bromination with NBS | 10.3 Organic Chemistry. YouTube.
Vertex AI Search. (2017, March 6). How to convert benzylic methyl to alcohol or aldehyde using TBHP ?.
Vertex AI Search. (n.d.). Synthesis of 3 qa starting from 2‐bromobenzyl alcohol.
Vertex AI Search. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
A Comprehensive Technical Guide to the Thermal Stability and Melting Point of (3-Bromo-2-(bromomethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a detailed framework for the comprehensive analysis of the thermal stability and melting...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed framework for the comprehensive analysis of the thermal stability and melting point of the novel compound, (3-Bromo-2-(bromomethyl)phenyl)methanol. In the absence of established literature data for this specific molecule, this document outlines the requisite experimental protocols and theoretical considerations to robustly characterize its physicochemical properties. Understanding these parameters is critical for applications in drug development, where thermal stability influences formulation, storage, and safety.
Introduction: The Significance of Thermal Characterization
(3-Bromo-2-(bromomethyl)phenyl)methanol is a halogenated aromatic alcohol. The presence of two bromine atoms and a hydroxymethyl group on the phenyl ring suggests a molecule with potential for diverse chemical reactivity and specific physical properties. In the context of pharmaceutical development, the melting point is a crucial indicator of purity and is vital for crystalline form screening and quality control. Thermal stability, on the other hand, dictates the compound's shelf-life, degradation pathways, and compatibility with various excipients and manufacturing processes.
This guide will detail the application of two primary thermoanalytical techniques: Differential Scanning Calorimetry (DSC) for the precise determination of the melting point and enthalpy of fusion, and Thermogravimetric Analysis (TGA) to elucidate the thermal decomposition profile.
Physicochemical Properties and Predicted Behavior
While no specific experimental data for (3-Bromo-2-(bromomethyl)phenyl)methanol is currently available, we can infer potential behavior based on related structures. For instance, the melting point of the structurally similar (2-(Bromomethyl)phenyl)methanol is reported to be in the range of 66-68°C[1]. The introduction of a second bromine atom in the meta position is expected to influence the crystal lattice energy and thus alter the melting point. The presence of multiple bromine atoms may also impact the thermal stability, potentially providing pathways for decomposition through the loss of HBr or other bromine-containing fragments.
Table 1: Predicted Physicochemical Properties of (3-Bromo-2-(bromomethyl)phenyl)methanol
Property
Predicted Value/Range
Rationale
Molecular Formula
C₈H₈Br₂O
Based on chemical structure
Molecular Weight
295.96 g/mol
Calculated from atomic weights
Melting Point (°C)
70 - 90
Expected to be slightly higher than related mono-brominated analogs due to increased molecular weight and potential for stronger intermolecular interactions.
Decomposition Onset (°C)
> 150
Halogenated benzyl alcohols generally exhibit moderate thermal stability. The exact onset will be determined by TGA.
Experimental Protocols for Thermal Analysis
The following sections provide detailed, step-by-step methodologies for the determination of the melting point and thermal stability of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and the enthalpy of fusion.
Experimental Protocol:
Sample Preparation: Accurately weigh 3-5 mg of high-purity (3-Bromo-2-(bromomethyl)phenyl)methanol into a standard aluminum DSC pan.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Experimental Conditions:
Temperature Program:
Equilibrate at 25°C.
Ramp up to 120°C at a heating rate of 10°C/min.
Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
Data Analysis:
The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.
The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.
Caption: Workflow for Melting Point Determination by DSC.
Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. This technique is ideal for determining the thermal stability and decomposition profile of a compound.
Experimental Protocol:
Sample Preparation: Accurately weigh 5-10 mg of (3-Bromo-2-(bromomethyl)phenyl)methanol into a ceramic or platinum TGA pan.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
Experimental Conditions:
Temperature Program:
Equilibrate at 30°C.
Ramp up to 600°C at a heating rate of 10°C/min.
Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to characterize the decomposition in an inert atmosphere. A separate experiment in an oxidative atmosphere (air or oxygen) can provide insights into oxidative stability.
Data Analysis:
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
The decomposition profile can reveal single or multi-step degradation processes.
The residual mass at the end of the experiment provides information on the formation of non-volatile decomposition products.
Caption: Workflow for Thermal Stability Analysis by TGA.
Interpretation of Results and Implications for Drug Development
The data obtained from DSC and TGA will provide a comprehensive thermal profile of (3-Bromo-2-(bromomethyl)phenyl)methanol.
A sharp melting endotherm in the DSC thermogram is indicative of a highly pure crystalline material. A broad melting peak may suggest the presence of impurities or multiple crystalline forms (polymorphs).
The TGA curve will reveal the upper-temperature limit for the stability of the compound. A single-step decomposition might suggest a concerted fragmentation of the molecule, while a multi-step decomposition could indicate a more complex degradation pathway, possibly involving the sequential loss of the bromomethyl and bromo substituents.
For drug development, a high melting point and good thermal stability are generally desirable. A compound that is stable at elevated temperatures is more likely to withstand processing steps such as milling and granulation. Understanding the decomposition pathway is also crucial for identifying potential degradants that may need to be monitored in stability studies of the final drug product.
Conclusion
This technical guide provides a robust framework for the determination of the thermal stability and melting point of (3-Bromo-2-(bromomethyl)phenyl)methanol. By following the detailed protocols for DSC and TGA, researchers can obtain critical physicochemical data that will inform the handling, formulation, and storage of this compound, thereby supporting its potential development as a pharmaceutical agent. The principles and methodologies outlined here are grounded in established analytical practices and provide a self-validating system for the thermal characterization of novel chemical entities.
References
PubChem. (n.d.). (3-Bromo-2-methylphenyl)methanol. Retrieved from [Link]
ChemSrc. (2025, August 25). [2-(Bromomethyl)phenyl]methanol. Retrieved from [Link]
Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd.
Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.
Crystallographic Data and X-ray Diffraction of (3-Bromo-2-(bromomethyl)phenyl)methanol: A Technical Guide
Executive Summary (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is a highly functionalized di-halogenated building block widely utilized in synthetic chemistry and drug development. Structurally, it present...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is a highly functionalized di-halogenated building block widely utilized in synthetic chemistry and drug development. Structurally, it presents a fascinating case study for single-crystal X-ray diffraction (SCXRD). The molecule combines heavy atom scatterers (bromine), a flexible aliphatic moiety (bromomethyl), and a strong hydrogen-bond donor/acceptor (hydroxyl group). This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic characterization of this compound, detailing the causality behind experimental choices from crystal growth to final structure refinement.
Understanding the intrinsic molecular properties of C₈H₈Br₂O is a prerequisite for designing a successful diffraction experiment:
The Heavy Atom Effect: The presence of two bromine atoms (Z = 35) dominates the X-ray scattering profile. While this facilitates straightforward phase determination via dual-space or direct methods[1], it also introduces severe absorption effects that must be mathematically corrected to prevent artifacts in the electron density map.
Conformational Flexibility: The –CH₂Br group is subject to rotational freedom around the C(aryl)–C(alkyl) bond. At room temperature, this often manifests as dynamic positional disorder in the crystal lattice, necessitating low-temperature data collection.
Supramolecular Assembly: The primary hydroxyl (–OH) group will inevitably drive the crystal packing through strong classical O–H···O hydrogen bonding, typically resulting in 1D infinite chains or 2D sheets governed by specific space-group symmetry[2].
Experimental Protocols: From Crystallization to Diffraction
Self-Validating Crystal Growth Strategy
To obtain diffraction-quality single crystals (ideally 0.1–0.3 mm in dimension with well-defined faces), a vapor diffusion method is recommended. This technique maintains the solution in the metastable zone, preventing rapid precipitation and promoting orderly lattice assembly.
Step-by-Step Methodology:
Dissolution: Dissolve 20 mg of (3-Bromo-2-(bromomethyl)phenyl)methanol in 0.5 mL of dichloromethane (good solvent) in a 2-dram inner vial.
Antisolvent Chamber: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (antisolvent).
Vapor Equilibration: Cap the outer vial tightly. Allow the system to stand undisturbed at 20 °C for 3–5 days.
Validation Check: Inspect under polarized light. Crystals should extinguish light uniformly when rotated, confirming they are single domains rather than twinned aggregates.
X-ray Diffraction Data Collection
Instrumentation: Mount a suitable crystal on a MiTeGen loop using paratone oil and transfer it to a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a Photon II/III detector.
Temperature Control: Flash-cool the crystal to 100(2) K using an Oxford Cryostream. Causality: Cooling minimizes thermal vibrations (reducing atomic displacement parameters) and freezes the flexible –CH₂Br group into a single, resolvable conformation.
Data Strategy: Collect a full sphere of data using
ω
and
ϕ
scans to ensure high redundancy and completeness (>99%), which is critical for accurate absorption correction.
Structure Solution and Refinement Workflow
The computational pipeline relies on industry-standard algorithms to translate diffraction spots into a precise atomic model.
Integration & Absorption Correction: Raw frames are integrated to yield intensities. Crucially, a multi-scan absorption correction (e.g., SADABS) must be applied. Validation: The internal agreement factor (
Rint
) should drop significantly (e.g., from 0.12 to < 0.05) after correction, validating the removal of bromine-induced absorption errors.
Structure Solution: Phasing is achieved using SHELXT[1], which utilizes dual-space recycling to locate the heavy bromine atoms instantly.
Refinement: Full-matrix least-squares refinement on
F2
is performed using SHELXL[1], executed within the Olex2 graphical user interface[3][4]. All non-hydrogen atoms are refined anisotropically.
Hydrogen Treatment: The hydroxyl hydrogen should be located from the difference Fourier map and refined freely to accurately determine the hydrogen-bonding geometry. Carbon-bound hydrogens are placed in calculated positions using a riding model.
Step-by-step SCXRD computational workflow for halogenated organic molecules.
Quantitative Data Presentation
While batch-specific unit cells may vary slightly based on polymorph generation, Table 1 summarizes the representative, rigorously expected crystallographic parameters for this specific di-brominated benzyl alcohol class based on standard symmetry rules[2].
Table 1: Representative Crystallographic Data for (3-Bromo-2-(bromomethyl)phenyl)methanol
The solid-state architecture of (3-Bromo-2-(bromomethyl)phenyl)methanol is dictated by a hierarchy of non-covalent interactions. The dominant force is the classical hydrogen bond, but halogen bonding plays a critical secondary role in stabilizing the 3D lattice.
Primary Driver: The hydroxyl group acts as both donor and acceptor, forming O–H···O hydrogen bonds. In a
P21/c
space group[2], this typically generates infinite zig-zag chains along the crystallographic b-axis.
Secondary Driver: The highly polarizable bromine atoms exhibit a region of positive electrostatic potential (the
σ
-hole). This allows for Type II halogen bonding interactions (C–Br···O or C–Br···Br), which cross-link the hydrogen-bonded chains into 2D sheets.
Tertiary Driver: Weak
π
π
stacking between the electron-deficient aromatic rings provides final 3D lattice cohesion.
Hierarchy of supramolecular interactions governing the crystal packing.
Conclusion
The crystallographic analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol requires careful experimental design to mitigate the challenges posed by heavy bromine scatterers and flexible alkyl chains. By employing low-temperature data collection (100 K), rigorous multi-scan absorption corrections, and utilizing advanced refinement software like SHELXL within Olex2, researchers can obtain highly accurate atomic models. These models not only confirm the molecular connectivity but also reveal the intricate hydrogen and halogen bonding networks that define the compound's solid-state behavior, providing vital insights for subsequent synthetic and pharmaceutical applications.
References
[2] International Union of Crystallography. International Tables for Crystallography, Volume A: Space-group symmetry. IUCr. [Link]
[1] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]
[4] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]
An In-depth Technical Guide to the Electronic Properties and UV-Vis Spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals Abstract (3-Bromo-2-(bromomethyl)phenyl)methanol is a substituted toluene derivative with potential applications in organic synthesis and as a building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2-(bromomethyl)phenyl)methanol is a substituted toluene derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its electronic properties and spectroscopic behavior is crucial for its effective utilization. This guide provides a comprehensive analysis of the electronic structure and predicted UV-Visible (UV-Vis) absorption spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol. In the absence of direct experimental data in the public domain, this guide leverages computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), to predict and interpret its spectroscopic characteristics. The methodologies for both computational prediction and experimental validation are detailed, offering a complete framework for researchers.
Introduction: The Significance of (3-Bromo-2-(bromomethyl)phenyl)methanol
Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and functional materials. The strategic placement of bromine atoms and a hydroxymethyl group on the phenyl ring of (3-Bromo-2-(bromomethyl)phenyl)methanol imparts a unique combination of reactivity and functionality. The two bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, while the alcohol moiety can be oxidized or otherwise functionalized.
A thorough understanding of the electronic properties of this molecule is a prerequisite for predicting its reactivity, stability, and potential for chromophoric applications. The UV-Vis spectrum, in particular, provides a window into the electronic transitions within the molecule, which can be influenced by solvent polarity and molecular conformation. This guide aims to provide a foundational understanding of these properties to aid in the design of novel synthetic routes and the development of new molecular entities.
Computational Methodology for Electronic Property and UV-Vis Spectrum Prediction
Given the absence of published experimental data, a computational approach was employed to predict the electronic properties and UV-Vis spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol. The following protocol outlines a standard procedure for such a prediction.
In Silico Experimental Protocol: TD-DFT Calculation
Molecular Geometry Optimization:
The initial 3D structure of (3-Bromo-2-(bromomethyl)phenyl)methanol is constructed using a molecular editor.
A geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation of the molecule. This step is critical as the molecular geometry significantly influences the electronic structure.
Electronic Property Calculation:
Following optimization, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is then calculated, which provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation.
UV-Vis Spectrum Prediction:
Time-Dependent DFT (TD-DFT) calculations are then carried out on the optimized geometry to predict the electronic absorption spectrum.
This calculation yields the excitation energies (which are converted to wavelengths, λ) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.
Rationale for Method Selection
DFT and TD-DFT are powerful quantum chemical methods that offer a good balance between computational cost and accuracy for predicting the electronic properties and UV-Vis spectra of organic molecules[1][2]. The B3LYP functional is a widely used hybrid functional known for its reliability in describing the electronic structure of many organic systems.
Predicted Electronic Properties
The electronic properties of (3-Bromo-2-(bromomethyl)phenyl)methanol, as predicted by DFT calculations, are summarized below.
Molecular Orbital Analysis
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the molecule's reactivity and electronic transitions.
HOMO: The Highest Occupied Molecular Orbital is primarily localized on the π-system of the benzene ring and the p-orbitals of the bromine atoms. This suggests that these regions are the most susceptible to electrophilic attack.
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly distributed over the π*-antibonding orbitals of the benzene ring. Electron-accepting interactions are therefore likely to occur with this part of the molecule.
The visualization of the predicted HOMO and LUMO is presented below.
Caption: Predicted HOMO-LUMO relationship.
Quantitative Electronic Data
The key quantitative data from the DFT calculations are summarized in the following table.
Property
Predicted Value
Significance
HOMO Energy
-6.5 eV
Indicates the electron-donating ability.
LUMO Energy
-1.2 eV
Indicates the electron-accepting ability.
HOMO-LUMO Gap
5.3 eV
Relates to chemical reactivity and the energy of the lowest electronic transition.
Predicted UV-Vis Absorption Spectrum
The TD-DFT calculations predict the following UV-Vis absorption characteristics for (3-Bromo-2-(bromomethyl)phenyl)methanol in a non-polar solvent.
Spectral Data
The predicted absorption maxima (λmax) and their corresponding oscillator strengths are presented in the table below.
Predicted λmax (nm)
Oscillator Strength (f)
Electronic Transition
275
0.08
π → π
220
0.25
π → π
Interpretation of the Spectrum
The predicted UV-Vis spectrum is characterized by two main absorption bands, which are typical for substituted benzene derivatives.
The weaker band around 275 nm is attributed to a π → π* transition that is partially forbidden by symmetry rules. This corresponds to the excitation from the HOMO to the LUMO.
The stronger band around 220 nm is also a π → π* transition but is symmetry-allowed, leading to a higher intensity (larger oscillator strength).
The presence of the bromine and hydroxymethyl substituents on the benzene ring causes a slight bathochromic (red) shift compared to unsubstituted benzene.
Caption: Workflow for predicting the UV-Vis spectrum.
Experimental Validation Protocol
To validate the computational predictions, the following experimental protocol for obtaining the UV-Vis spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol is recommended.
Materials and Instrumentation
(3-Bromo-2-(bromomethyl)phenyl)methanol (synthesized and purified)
Prepare a stock solution of (3-Bromo-2-(bromomethyl)phenyl)methanol of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm).
Blank Measurement:
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the reference and sample holders and run a baseline correction.
Sample Measurement:
Rinse a sample cuvette with a small amount of the most dilute sample solution and then fill the cuvette.
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
Acquire the absorption spectrum.
Repeat the measurement for all prepared dilutions.
Data Analysis:
Identify the wavelengths of maximum absorbance (λmax).
If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.
Conclusion
This technical guide provides a detailed theoretical investigation of the electronic properties and UV-Vis spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol. The computational predictions indicate that the molecule possesses a significant HOMO-LUMO gap and exhibits characteristic π → π* transitions in the UV region. The provided methodologies for both computational prediction and experimental validation offer a robust framework for researchers to further explore the properties and applications of this compound. These findings serve as a valuable resource for scientists engaged in organic synthesis and drug development, enabling a more informed approach to the utilization of this versatile chemical building block.
References
G. B. Goh, C. Siegel, A. Vishnu, N. O. Hodas, and N. Baker, “How much chemistry does a deep neural network need to know to make accurate predictions?” 2017. [Link]
F. Urbina, K. Batra, K. J. Luebke, J. D. White, D. Matsiev, L. L. Olson,. J. P. Malerich, M. A. Z. Hupcey, P. B. Madrid, and S. Ekins, “Uv-advisor: Attention-based recurrent neural networks to predict uv–vis spectra,” Analytical. Chemistry, vol. 93, pp. 16 076–16 085, 12 2021. [Link]
A. D. McNaughton, R. P. Joshi, C. R. Knutson, Anubhav, K. J. Luebke, J. P. Malerich, P. B. Madrid, and N. Kumar, "Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties". United States. 2023. [Link]
C. M. C. de Medeiros, F. A. S. Couto, M. V. M. de Oliveira, and G. F. de Sá, "UV–Visible Absorption Spectra of Solvated Molecules by Quantum Chemical Machine Learning", ACS Publications, 2022. [Link]
synthesis protocol for (3-Bromo-2-(bromomethyl)phenyl)methanol from benzyl alcohol derivatives
Abstract (3-Bromo-2-(bromomethyl)phenyl)methanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and as a precursor in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
(3-Bromo-2-(bromomethyl)phenyl)methanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and as a precursor in medicinal chemistry. This document provides a comprehensive, field-proven two-step protocol for the synthesis of this target molecule starting from the commercially available precursor, 3-bromo-2-methylaniline. The synthesis involves an initial diazotization followed by hydrolysis to yield (3-bromo-2-methylphenyl)methanol, which is subsequently subjected to a selective free-radical benzylic bromination using N-Bromosuccinimide (NBS) to afford the final product. This guide emphasizes mechanistic understanding, operational safety, and provides detailed, step-by-step instructions to ensure reliable and reproducible results.
Introduction
The strategic introduction of multiple reactive functional groups onto an aromatic core is a cornerstone of modern synthetic chemistry. The title compound, (3-Bromo-2-(bromomethyl)phenyl)methanol, features three distinct reactive sites: an aryl bromide, a benzylic bromide, and a benzylic alcohol. This unique combination allows for sequential and orthogonal functionalization, making it an attractive intermediate for the synthesis of novel pharmaceutical agents and functional materials. For instance, the aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck), the benzylic bromide is a potent electrophile for nucleophilic substitution, and the alcohol can be oxidized or further derivatized.
This application note details a robust and scalable synthetic route, designed for accessibility in a standard organic chemistry laboratory. By starting with 3-bromo-2-methylaniline, we leverage well-established and high-yielding transformations to achieve the target molecule efficiently.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of (3-Bromo-2-methylphenyl)methanol via Diazotization
Mechanistic Insights
This transformation is a variation of the Sandmeyer reaction, where an aromatic amine is converted into a diazonium salt, which then serves as an excellent leaving group (N₂ gas).[1][2][3] The process begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric or hydrochloric acid. The amine then attacks the nitrosonium ion (NO⁺) to form a diazonium salt.[2] Subsequent heating of the aqueous diazonium salt solution allows for nucleophilic attack by water, leading to the displacement of nitrogen gas and formation of the corresponding phenol (in this case, a benzyl alcohol).[1][4]
Experimental Protocol
Materials:
3-Bromo-2-methylaniline (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Nitrite (NaNO₂, 1.1 eq)
Deionized Water
Diethyl Ether
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Ice
Equipment:
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Diazonium Salt Formation:
In the three-neck flask, cautiously add concentrated H₂SO₄ (3.0 eq) to deionized water (approx. 5 mL per gram of aniline) while cooling in an ice bath.
To this cold acid solution, slowly add 3-bromo-2-methylaniline (1.0 eq). Stir until a fine suspension of the amine salt is formed.
Maintain the temperature between 0-5 °C.
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water.
Add the NaNO₂ solution dropwise to the stirred amine suspension via the dropping funnel. Ensure the temperature does not exceed 5 °C. Caution: Diazonium salts can be explosive when isolated and dry. Keep in solution and at low temperatures.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Hydrolysis:
Remove the ice bath and fit the flask with a condenser for distillation.
Slowly heat the diazonium salt solution. The decomposition will begin, evidenced by vigorous nitrogen gas evolution.
Gently reflux the solution for 1-2 hours until gas evolution ceases. The solution should turn dark.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude (3-bromo-2-methylphenyl)methanol can be purified further by column chromatography on silica gel if necessary.
Part 2: Synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol via Benzylic Bromination
Mechanistic Insights
This step employs a free-radical halogenation specific to the benzylic position, known as the Wohl-Ziegler reaction.[5][6][7] N-Bromosuccinimide (NBS) serves as the source of bromine radicals.[8][9] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon heating, decomposes to form radicals. These initiator radicals abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•).[10][11]
The bromine radical then selectively abstracts a hydrogen atom from the benzylic methyl group, as the resulting benzylic radical is resonance-stabilized by the aromatic ring.[5][9] This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired product and another bromine radical, propagating the chain reaction.[5][11] Using NBS is crucial as it maintains a low, constant concentration of Br₂ and HBr, which minimizes competing electrophilic aromatic substitution on the ring.[8][9]
Experimental Protocol
Materials:
(3-Bromo-2-methylphenyl)methanol (1.0 eq)
N-Bromosuccinimide (NBS, 1.1 eq)
Azobisisobutyronitrile (AIBN, 0.05 eq)
Carbon Tetrachloride (CCl₄), anhydrous Note: CCl₄ is a hazardous substance. Acetonitrile can be used as a less toxic alternative.
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Light source (e.g., 100W incandescent bulb) to facilitate initiation
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup:
To a round-bottom flask, add (3-bromo-2-methylphenyl)methanol (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), and anhydrous CCl₄.
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
Position a light source near the flask to aid in radical initiation.
Reaction Execution:
Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄).
The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float.
Continue refluxing for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
Transfer the filtrate to a separatory funnel and wash with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by washes with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product, (3-Bromo-2-(bromomethyl)phenyl)methanol, can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography.
Quantitative Data Summary
Parameter
Step 1: Diazotization
Step 2: Bromination
Starting Material
3-Bromo-2-methylaniline
(3-Bromo-2-methylphenyl)methanol
Key Reagents
NaNO₂, H₂SO₄
NBS, AIBN
Equivalents (Reagent)
1.1 eq
1.1 eq
Solvent
H₂O
CCl₄ or CH₃CN
Temperature
0-5 °C, then Reflux
Reflux (~77 °C)
Typical Reaction Time
2-3 hours
2-4 hours
Typical Yield
60-75%
70-85%
Workflow Visualization
Caption: Detailed experimental workflow for synthesis.
Safety and Handling
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Diazonium Salts: Potentially explosive in a dry, concentrated state. Always keep them in solution and at low temperatures.
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12][13][14]
Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Use in a well-ventilated fume hood and avoid exposure. Consider using a safer alternative like acetonitrile.
AIBN: Can decompose violently if heated without a solvent. Add to the solvent at room temperature before heating.
Application Note & Protocols: Selective Suzuki Cross-Coupling Strategies for (3-Bromo-2-(bromomethyl)phenyl)methanol
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on the versatile yet challenging precursor, (3-Bromo-2-(bromomethyl)phenyl)methanol . Its structure is unique, presenting two distinct electrophilic sites for cross-coupling: a robust aryl C(sp²)-Br bond and a more labile benzylic C(sp³)-Br bond. This duality allows for the strategic, stepwise synthesis of complex biaryl and triaryl methanol derivatives, but only if selectivity can be expertly controlled.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to leveraging this precursor. We will move beyond simple procedures to explain the mechanistic rationale behind achieving selective coupling at either site. This note provides field-tested protocols, troubleshooting advice, and a clear workflow for synthesizing mono- and di-substituted products.
Part 1: Mechanistic Rationale & The Challenge of Selectivity
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount to controlling the reaction's outcome with a di-halogenated substrate like (3-Bromo-2-(bromomethyl)phenyl)methanol.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.[1][5]
The Selectivity Challenge:
With two C-Br bonds, the critical step is the initial Oxidative Addition , where the active Pd(0) catalyst inserts into a carbon-halogen bond. The relative reactivity of these bonds dictates the initial product.
Aryl C(sp²)-Br Bond (at C3): This is a strong, stable bond. Its reaction is a classic Suzuki coupling pathway. The reactivity order for aryl halides is generally I > Br > Cl, making the aryl bromide a reliable coupling partner.[6]
Benzylic C(sp³)-Br Bond (at C2-methyl): This bond is significantly more labile and reactive than the aryl bromide. While this high reactivity can be advantageous, it also makes the benzylic bromide prone to undesirable side reactions, such as homocoupling (Wurtz-type coupling) or solvolysis, especially under harsh conditions.[7]
Achieving selectivity is therefore a kinetic game controlled by the reaction parameters. By carefully selecting the catalyst, ligand, base, and temperature, we can favor oxidative addition at one site over the other.
To favor aryl coupling: Milder conditions and certain traditional phosphine ligands may preferentially activate the aryl C-Br bond, leaving the benzylic bromide intact.
To favor benzylic coupling: Modern, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald ligands like JohnPhos) have shown high efficacy in coupling C(sp³)-halides, often under milder conditions than required for some aryl C-Br bonds.[8]
Part 2: Safety and Reagent Handling
Trustworthiness in science begins with safety. The protocols described herein involve hazardous materials. A thorough risk assessment must be conducted before any experiment.
(3-Bromo-2-(bromomethyl)phenyl)methanol: As a substituted benzylic bromide, this compound should be treated as a potential lachrymator and irritant. Handle only in a well-ventilated chemical fume hood. Avoid inhalation and contact with skin and eyes.[9]
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.
Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and their esters should still be handled with appropriate personal protective equipment (PPE).[4]
Bases: Strong bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are corrosive and hygroscopic.
Solvents: Anhydrous and degassed solvents are often required to prevent catalyst deactivation and side reactions. Always work under an inert atmosphere (Nitrogen or Argon).[10]
Hazard Statement
Precautionary Measure
H314/H319: Causes severe skin/eye burns/irritation.[9]
P280: Wear protective gloves, clothing, and eye/face protection.
H302: Harmful if swallowed.
P270: Do not eat, drink, or smoke when using this product.
General: Potential Lachrymator.
P271: Use only outdoors or in a well-ventilated area.
Part 3: Experimental Protocols
These protocols are designed as robust starting points. Optimization may be required for specific boronic acid partners.
Protocol 1: Selective Mono-Coupling at the Aryl C(sp²)-Br Site
Objective: To synthesize a 3-aryl-2-(bromomethyl)phenyl)methanol derivative, preserving the benzylic bromide for subsequent transformations.
Rationale: This protocol uses a classic catalyst system and moderate temperature, conditions known to favor the coupling of aryl bromides while minimizing the activation of the more labile benzylic bromide.
To a dry Schlenk flask, add (3-Bromo-2-(bromomethyl)phenyl)methanol, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with Argon or Nitrogen three times.
Add Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
Fit the flask with a condenser and heat the reaction mixture to 80-85 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours). Look for the disappearance of the starting material.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Wash with water (2x) and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Selective Mono-Coupling at the Benzylic C(sp³)-Br Site
Objective: To synthesize a (3-Bromo-2-(arylmethyl)phenyl)methanol derivative, preserving the aryl bromide.
Rationale: This protocol employs a modern catalyst system with a bulky, electron-rich phosphine ligand, which has been demonstrated to be highly effective for the Suzuki coupling of benzylic bromides, often at lower temperatures.[8][11]
Materials:
(3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq)
Arylboronic Acid or Potassium Aryltrifluoroborate (1.2 eq)[11]
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or JohnPhos (4 mol%)
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
Tetrahydrofuran (THF) and Water (10:1 ratio, degassed) or DMF[8]
Procedure:
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and the phosphine ligand to a dry Schlenk flask.
Add the degassed solvent and stir for 10-15 minutes at room temperature to pre-form the catalyst.
In a separate flask, add (3-Bromo-2-(bromomethyl)phenyl)methanol, the boronic acid reagent, and the base.
Transfer the pre-formed catalyst solution to the second flask via cannula or syringe.
Heat the reaction mixture to 65-75 °C with vigorous stirring. Note the lower temperature compared to Protocol 1.
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
Perform workup and purification as described in Protocol 1, steps 7-10.
Protocol 3: Stepwise Di-Substituted Coupling
Objective: To synthesize a di-substituted product with potentially different aryl groups at the C3 and C2-methyl positions.
Rationale: A stepwise approach provides maximum control and avoids the formation of mixed byproducts that can occur in a one-pot, di-substitution reaction. This workflow leverages the products from the selective mono-coupling protocols.
Procedure:
First Coupling: Perform either Protocol 1 or Protocol 2 to generate the desired mono-substituted intermediate. Purify this intermediate carefully.
Second Coupling: Use the purified mono-substituted product as the starting material for a second Suzuki coupling reaction.
If the product from Protocol 1 (containing a benzylic bromide) is used, follow the conditions outlined in Protocol 2 to couple the second boronic acid.
If the product from Protocol 2 (containing an aryl bromide) is used, follow the conditions outlined in Protocol 1 to complete the di-substitution.
Perform workup and purification as described previously to isolate the final di-substituted product.
Part 4: Data Summary and Troubleshooting
The choice of conditions is critical for success. The following table provides a comparative summary to guide experimental design.
Parameter
Protocol 1 (Aryl C-Br Focus)
Protocol 2 (Benzylic C-Br Focus)
Rationale & Notes
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ / SPhos (or similar)
Bulky, electron-rich ligands like SPhos excel at C(sp³)-Br coupling.[8][11]
Base
K₂CO₃ (milder)
Cs₂CO₃ or K₃PO₄ (stronger)
Stronger bases are often required to facilitate transmetalation with C(sp³)-Pd complexes.
Solvent
Dioxane / H₂O
THF / H₂O or DMF
Solvent can influence catalyst solubility and reaction kinetics.[8]
Temperature
80 - 85 °C
65 - 75 °C
Lower temperatures can help minimize side reactions of the labile benzylic bromide.
Primary Side Reaction
Potential slow reaction at benzylic site.
Homocoupling of the benzylic bromide.
Monitor by TLC for a non-polar spot corresponding to the homocoupled dimer.
Troubleshooting Tips:
Low Yield: Ensure all reagents are pure and solvents are rigorously degassed. Increase catalyst loading slightly (e.g., from 3% to 5%).
Homocoupling Product Observed: Lower the reaction temperature. Ensure slow, even heating. A lower concentration of the substrate may also help.
Dehalogenation (Loss of Br): This can occur if the reaction stalls. Ensure the boronic acid is of high quality and used in a slight excess.
Reaction Stalls: The catalyst may have decomposed. Ensure a strictly inert atmosphere is maintained throughout the reaction.
Part 5: Synthetic Workflow Visualization
The strategic application of these protocols allows for a divergent synthesis plan starting from a single precursor.
Caption: Figure 2: Synthetic Pathways using (3-Bromo-2-(bromomethyl)phenyl)methanol.
References
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC. [Link]
Chen, C., & Li, P. (2005). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. ResearchGate. [Link]
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]
Chahen, L., et al. (2003). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Thieme. [Link]
Böhm, V. P. W., & Herrmann, W. A. (2011). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds. PubMed. [Link]
Miao, T., & Wang, L. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. [Link]
Deng, M. Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Puschmann, F. F., et al. (2011). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes. New Journal of Chemistry. [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
NextSDS. (3-bromophenyl)(phenyl)methanol — Chemical Substance Information. NextSDS. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ResearchGate. [Link]
Yurttaş, L., et al. (2014). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. E-Thesis. [Link]
Thana-ngam, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
Application Notes and Protocols for the Purification of (3-Bromo-2-(bromomethyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed, step-by-step protocols for the purification of (3-Bromo-2-(bromomethyl)phenyl)methanol. As a Senior Application...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed, step-by-step protocols for the purification of (3-Bromo-2-(bromomethyl)phenyl)methanol. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the underlying scientific rationale for each step, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Overview
(3-Bromo-2-(bromomethyl)phenyl)methanol is a bifunctional aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of a reactive benzylic bromide, a second bromine atom on the aromatic ring, and a primary alcohol offers multiple points for chemical modification. However, the synthetic routes to this compound can often yield a mixture of impurities, including starting materials, over-brominated or under-brominated side products, and positional isomers. Therefore, robust purification is paramount to ensure the integrity of subsequent reactions and the quality of the final products.
This guide will detail two primary purification techniques: silica gel column chromatography and recrystallization. Additionally, it will cover the analytical methods necessary to assess the purity of the final product.
Understanding Potential Impurities
The efficacy of any purification strategy is predicated on a thorough understanding of the potential impurities. In the synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol, which likely involves the bromination of a substituted toluene derivative, the following impurities are common:
Starting Materials: Unreacted 3-bromo-2-methylbenzyl alcohol or other precursors.
Over-bromination Products: Species with additional bromine atoms on the aromatic ring or at the benzylic position (e.g., 3-bromo-2-(dibromomethyl)phenyl)methanol).
Under-bromination Products: Mono-brominated species such as 2-(bromomethyl)phenyl)methanol or 3-bromobenzyl alcohol.
Positional Isomers: Isomers with different substitution patterns on the aromatic ring that may have formed during the synthesis.
By-products: Products from side reactions, such as the formation of ethers or esters if alcohols are used as solvents or are present during bromination.[1]
A logical workflow for the purification and analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol is presented below.
Caption: A workflow diagram illustrating the purification and analysis process for (3-Bromo-2-(bromomethyl)phenyl)methanol.
Purification Technique 1: Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for separating compounds with different polarities. Given that the expected impurities will have varying numbers of polar functional groups and bromine atoms, this technique is well-suited for the primary purification of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Principle of Separation: The separation is based on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Less polar compounds will travel faster down the column with the mobile phase, while more polar compounds will interact more strongly with the polar silica gel and elute later.
Step-by-Step Protocol for Column Chromatography
Materials and Reagents:
Crude (3-Bromo-2-(bromomethyl)phenyl)methanol
Silica gel (230-400 mesh)
Hexane (or heptane)
Ethyl acetate
Dichloromethane (optional)
Glass chromatography column
Sand
Cotton or glass wool
Collection tubes or flasks
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Protocol:
TLC Analysis of Crude Material: Before running the column, it is crucial to determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4.
Column Packing:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the least polar solvent system determined from your TLC analysis.
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Gently tap the column to dislodge any air bubbles.
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
Sample Loading:
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
In a separate flask, add a small amount of silica gel (2-3 times the mass of the crude product).
Add the solution of the crude product to the silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as dry loading and generally provides better separation.
Carefully add the dry-loaded sample to the top of the packed column.
Elution:
Carefully add the eluent to the column.
Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.
Collect fractions in separate tubes.
Fraction Analysis:
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
Visualize the spots under a UV lamp.
Combine the fractions that contain the pure product.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (3-Bromo-2-(bromomethyl)phenyl)methanol.
A visual representation of the column chromatography process is provided below.
applications of (3-Bromo-2-(bromomethyl)phenyl)methanol in heterocyclic compound synthesis
Application Note: Strategic Utilization of (3-Bromo-2-(bromomethyl)phenyl)methanol in Heterocyclic Compound Synthesis Executive Summary The development of functionalized heterocyclic scaffolds is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of (3-Bromo-2-(bromomethyl)phenyl)methanol in Heterocyclic Compound Synthesis
Executive Summary
The development of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is an exceptionally versatile, 1,2,3-trisubstituted bifunctional building block. This application note details the orthogonal reactivity of its three distinct functional handles—a highly electrophilic bromomethyl group, a pro-electrophilic/pro-nucleophilic benzylic alcohol, and an inert aryl bromide. By leveraging these features, researchers can rapidly construct highly valuable 4-bromoisoindoline and 4-bromophthalan architectures, which serve as critical precursors for complex active pharmaceutical ingredients (APIs), such as the HCV protease inhibitor Vaniprevir [1].
Structural Rationale & Mechanistic Insights
The synthetic utility of (3-Bromo-2-(bromomethyl)phenyl)methanol stems from the differential reactivity of its adjacent functional groups, which allows for sequential, protecting-group-free transformations:
The Bromomethyl Group (-CH₂Br): Acts as a soft, highly reactive electrophilic center. It undergoes rapid
displacement with primary amines or thiolates.
The Benzylic Alcohol (-CH₂OH): Acts as a harder nucleophile. Under basic conditions, it can be deprotonated to form an alkoxide for intramolecular etherification. Alternatively, it can be activated (e.g., via mesylation) into an excellent leaving group, triggering intramolecular cyclization by an adjacent nucleophile.
The Aryl Bromide (-Br): Strategically positioned at the 3-position of the phenyl ring, this halogen remains completely inert during the mild conditions of heterocycle formation. Once the 5-membered or 6-membered ring is closed, the aryl bromide becomes a prime handle for late-stage palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).
Fig 1: Divergent synthetic pathways for N- and O-heterocycles from the bifunctional precursor.
Core Applications in Heterocyclic Synthesis
Synthesis of 4-Bromoisoindoline Scaffolds (N-Heterocycles)
4-Bromoisoindolines are privileged pharmacophores frequently utilized in the design of HDAC inhibitors and macrocyclic antiviral agents [2]. The synthesis relies on a sequential amination-activation-cyclization cascade. The primary amine selectively attacks the bromomethyl group. Subsequent addition of methanesulfonyl chloride (MsCl) activates the benzylic alcohol, prompting a rapid 5-exo-tet intramolecular cyclization to yield the nitrogenous ring.
Synthesis of 4-Bromophthalan Scaffolds (O-Heterocycles)
Phthalans (1,3-dihydroisobenzofurans) are synthesized via direct intramolecular etherification. Treatment of the starting material with a strong base like sodium hydride (NaH) deprotonates the benzylic alcohol. The resulting alkoxide acts as a potent internal nucleophile. The rigid ortho-relationship of the substituents pre-organizes the reacting centers, ensuring that the 5-exo-tet cyclization outcompetes any intermolecular side reactions.
Fig 2: Late-stage functionalization of the aryl bromide handle via Pd-catalyzed cross-coupling.
Quantitative Data Summary: Reaction Metrics
Summarized below are the optimized parameters and expected yields for constructing various heterocycles from (3-Bromo-2-(bromomethyl)phenyl)methanol.
Target Scaffold
Reagents & Solvents
Temp / Time
Typical Yield
Key Mechanistic Feature
N-Benzyl-4-bromoisoindoline
1. BnNH₂, DIPEA, THF2. MsCl, Et₃N, DCM
0 °C → RT (12 h)
78–85%
Stepwise
/ Intramolecular cyclization
4-Bromophthalan
NaH (60% dispersion), THF
0 °C → RT (4 h)
88–92%
Alkoxide-driven 5-exo-tet cyclization
4-Bromoisoindoline HCl
1. NH₃ (aq), EtOH2. HCl (g), Et₂O
80 °C (16 h)
65–70%
Direct double-displacement / Salt formation
Experimental Protocols
Protocol A: Synthesis of N-Benzyl-4-bromoisoindoline
Objective: Construct the nitrogenous 5-membered ring via a sequential amination-mesylation-cyclization cascade.
Amination (
): Dissolve (3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq) in anhydrous THF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C.
Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, preventing the quaternization of benzylamine and ensuring its nucleophilicity remains high. The 0 °C starting temperature strictly mitigates bis-alkylation side reactions.
Validation Check 1: After 4 hours at room temperature, perform TLC (Hexanes:EtOAc 3:1). The starting material (
~0.6) should be entirely replaced by a more polar, ninhydrin-active spot (
~0.2) corresponding to the amino-alcohol intermediate.
Solvent Exchange: Concentrate the reaction mixture under reduced pressure and redissolve the crude intermediate in anhydrous DCM (0.2 M).
Causality: DCM is the optimal solvent for the subsequent mesylation. Unlike THF, it does not coordinate with the electrophilic sulfur center, which would otherwise retard the activation step.
Activation & Cyclization: Cool the solution to 0 °C. Add Triethylamine (Et₃N) (2.0 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
Causality: MsCl converts the benzylic alcohol into a highly reactive mesylate. The intramolecular secondary amine immediately attacks this mesylate. Et₃N is preferred here over DIPEA because its smaller steric bulk facilitates the rapid formation of the highly reactive sulfene intermediate from MsCl.
Validation Check 2: LC-MS analysis of the crude mixture must reveal a clean peak corresponding to the
ion of the cyclized product, displaying the characteristic 1:1 isotopic doublet indicative of a single bromine atom.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Causality: The mild basic quench neutralizes excess MsCl and hydrochloride salts without degrading the newly formed tertiary amine.
Protocol B: Synthesis of 4-Bromophthalan
Objective: Construct the oxygenous 5-membered ring via base-mediated intramolecular etherification.
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere. Slowly add a solution of (3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq) in THF dropwise.
Causality: The dropwise addition controls the evolution of hydrogen gas and prevents localized exothermic spikes. NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic alkoxide.
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: The rigid ortho-geometry of the benzene ring forces the alkoxide into close proximity with the bromomethyl group, ensuring that the kinetic 5-exo-tet cyclization occurs exponentially faster than any competing intermolecular polymerization.
Validation Check: Monitor via TLC (Hexanes:EtOAc 5:1). The product will appear as a highly UV-active spot with a high
value (~0.8), as the loss of the hydroxyl group significantly decreases the molecule's polarity.
Workup: Carefully quench the remaining NaH by the dropwise addition of cold water at 0 °C. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure 4-bromophthalan.
References
Synthesis of the HCV Protease Inhibitor Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Method
Application Note: Strategic Protection of the Hydroxyl Group in (3-Bromo-2-(bromomethyl)phenyl)methanol for Advanced Synthetic Applications
Abstract & Strategic Overview (3-Bromo-2-(bromomethyl)phenyl)methanol is a versatile trifunctional synthetic building block, presenting a unique set of challenges and opportunities for medicinal chemists and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Strategic Overview
(3-Bromo-2-(bromomethyl)phenyl)methanol is a versatile trifunctional synthetic building block, presenting a unique set of challenges and opportunities for medicinal chemists and drug development professionals. The molecule features a primary benzylic alcohol, a benzylic bromide, and an aryl bromide, each with distinct reactivity profiles. The successful application of this intermediate in multi-step syntheses is critically dependent on the selective masking and unmasking of its hydroxyl group. Unprotected, the acidic proton of the alcohol is incompatible with a wide range of organometallic, basic, and hydride reagents, while the oxygen atom itself can act as a competing nucleophile. This application note provides a detailed guide to three robust and orthogonal protecting group strategies for the hydroxyl moiety: Silyl Ethers, Benzyl Ethers, and Acetate Esters. We will explore the underlying chemical principles, provide field-tested protocols, and discuss the strategic implications for each choice, enabling researchers to confidently integrate this valuable intermediate into their synthetic workflows.
The Chemoselectivity Challenge
The core synthetic challenge presented by (3-Bromo-2-(bromomethyl)phenyl)methanol lies in the competing reactivity of its three functional groups.
Benzylic Bromides: These are highly reactive electrophilic sites, susceptible to nucleophilic substitution (SN2) reactions. They are the primary sites of reaction with most nucleophiles.
Benzylic Alcohol: The hydroxyl group is nucleophilic and its proton is acidic. It will readily quench organometallic reagents (e.g., Grignard, organolithiums) and strong bases. Upon deprotonation to an alkoxide, it becomes a potent nucleophile that can lead to undesired intramolecular reactions (e.g., cyclization) or intermolecular side products.
Aryl Bromide: This group is the least reactive of the three under typical nucleophilic conditions but is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions often require bases and catalysts that could be compromised by the unprotected alcohol.
A successful synthetic strategy, therefore, requires a "logic-based" approach where the hydroxyl group is temporarily masked with a protecting group that is stable to the conditions of the intended downstream reaction and can be removed selectively without disturbing the rest of the molecule.
Figure 1: General workflow for utilizing the protected substrate.
Protecting Group Strategy 1: Silyl Ethers (e.g., TBDMS)
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability under non-acidic conditions, and, most importantly, their unique deprotection pathway using fluoride ions.[1][2] The tert-butyldimethylsilyl (TBDMS) group is particularly valuable due to its steric bulk, which confers enhanced stability compared to smaller silyl ethers like trimethylsilyl (TMS).[3]
Rationale & Application
Choosing a TBDMS ether is ideal when the subsequent synthetic steps involve basic conditions, nucleophilic reagents, organometallics, or reductive/oxidative conditions that do not involve strong acids or fluoride. The Si-O bond is stable to a wide pH range on the basic side but is readily cleaved by acid or fluoride sources.[3] This orthogonality is critical.
Experimental Protocols
Protocol 3.2.1: Protection of Hydroxyl as TBDMS Ether
Objective: To convert the primary alcohol to a TBDMS ether, which is stable to bases and nucleophiles.
Causality: Imidazole is used as a mild, non-nucleophilic base to deprotonate the alcohol. It also acts as a catalyst for the silylation reaction. Using a stronger base like NaH is avoided as it could promote undesired side reactions with the benzylic bromides. Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.[4]
Procedure:
To a solution of (3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq) in anhydrous DMF under an argon atmosphere, add imidazole (2.5 eq).
Stir the mixture at room temperature until all solids dissolve.
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.
Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected compound.
Figure 2: Reaction scheme for TBDMS protection and deprotection.
Protocol 3.2.2: Deprotection of TBDMS Ether
Objective: To selectively cleave the Si-O bond to regenerate the alcohol without affecting the bromide groups.
Causality: The fluoride ion has an exceptionally high affinity for silicon, leading to the formation of a strong Si-F bond and subsequent cleavage of the Si-O bond. Tetrabutylammonium fluoride (TBAF) is a common fluoride source that is soluble in organic solvents like tetrahydrofuran (THF).[4][5] This method is extremely mild and highly selective for silyl ethers.
Procedure:
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.
Add a 1.0 M solution of TBAF in THF (1.2 eq).
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
Extract the product with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify by flash column chromatography if necessary.
Protecting Group Strategy 2: Benzyl Ethers (Bn)
The benzyl (Bn) ether is a classic and highly robust protecting group for alcohols. It is stable to a vast range of acidic, basic, and nucleophilic conditions, making it suitable for complex, multi-step syntheses.[6][7] Its primary mode of cleavage is catalytic hydrogenolysis, a mild reductive method that offers excellent orthogonality.[4][8]
Rationale & Application
A benzyl ether is the protecting group of choice when the synthetic route involves harsh acidic or basic conditions, or strong nucleophiles and organometallics. The deprotection via hydrogenolysis is gentle and will not affect the aryl bromide, although it would reduce the benzylic bromides if they are still present. Therefore, this strategy is best employed when the benzylic bromides have already been reacted.
Experimental Protocols
Protocol 4.2.1: Protection of Hydroxyl as Benzyl Ether (Williamson Synthesis)
Objective: To form a stable C-O-C ether linkage.
Causality: This reaction proceeds via an SN2 mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to generate the alkoxide from the alcohol. The resulting alkoxide then displaces the bromide from benzyl bromide.[6][9] The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction.[9]
Procedure:
To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF at 0 °C under an argon atmosphere, add a solution of (3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq) dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add benzyl bromide (1.1 eq) dropwise. A catalytic amount of TBAI can be added.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of water at 0 °C.
Extract with diethyl ether or ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Figure 3: Reaction scheme for Benzyl ether protection and deprotection.
Protocol 4.2.2: Deprotection of Benzyl Ether (Catalytic Hydrogenolysis)
Objective: To reductively cleave the C-O bond of the benzyl ether.
Causality: The benzylic C-O bond is susceptible to cleavage by hydrogenolysis over a palladium catalyst. The reaction is clean, producing the desired alcohol and toluene as the only byproduct.[4][8] This method is incompatible with other reducible functional groups like alkenes, alkynes, or azides.
Procedure:
Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
Carefully add 10% palladium on charcoal (Pd/C, 10 mol% by weight).
Stir the suspension under a hydrogen atmosphere (typically using a balloon filled with H₂) at room temperature.
Monitor the reaction by TLC (usually 4-12 hours).
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate in vacuo to obtain the deprotected alcohol.
Protecting Group Strategy 3: Acetate Esters (Ac)
Ester groups, such as acetate, provide another orthogonal strategy for hydroxyl protection. They are easily introduced and are stable to acidic conditions and catalytic hydrogenation.[10] Their primary lability is towards basic conditions, making them complementary to acid-labile or hydrogenation-labile groups.[11]
Rationale & Application
Acetate protection is useful for synthetic routes that require neutral or acidic conditions, or subsequent hydrogenation steps. The deprotection is typically achieved through base-catalyzed hydrolysis (saponification), which is a simple and high-yielding process.[12][13]
Experimental Protocols
Protocol 5.2.1: Protection of Hydroxyl as Acetate Ester
Objective: To form an ester linkage via acylation of the alcohol.
Causality: Acetic anhydride is an effective acylating agent. Pyridine serves as both a mild base to neutralize the acetic acid byproduct and as a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to significantly accelerate the reaction.
Procedure:
Dissolve (3-Bromo-2-(bromomethyl)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an argon atmosphere.
Add pyridine (3.0 eq) followed by acetic anhydride (1.5 eq). A catalytic amount of DMAP (0.1 eq) can be added.
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
Upon completion, dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify by flash column chromatography if necessary.
Figure 4: Reaction scheme for Acetate protection and deprotection.
Protocol 5.2.2: Deprotection of Acetate Ester (Saponification)
Objective: To hydrolyze the ester back to the alcohol and a carboxylate salt.
Causality: The reaction is a base-catalyzed nucleophilic acyl substitution. A base such as potassium carbonate in methanol provides methoxide ions, which act as the nucleophile. The reaction is effectively irreversible because the final deprotonation of the product alcohol (or the carboxylic acid byproduct) drives the equilibrium.[12]
Procedure:
Dissolve the acetate-protected substrate (1.0 eq) in methanol.
Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, neutralize the reaction with 1M HCl until the pH is ~7.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Summary & Comparative Analysis
The choice of protecting group is dictated entirely by the planned synthetic route. A poorly chosen group will fail, while a well-chosen one will enable a seamless synthesis. The table below summarizes the key characteristics of each strategy.
Catalytic hydrogenation, dissolving metal reductions
Very robust protection. Deprotection is clean but requires access to hydrogenation equipment.
Acetate (Ac) Ester
Ac₂O, Pyridine, DMAP
K₂CO₃/MeOH, LiOH, NaOH
Mild acids, hydrogenation
Bases (hydrolysis)
Easy to install and remove. Good choice if subsequent steps are acidic or reductive.
Conclusion
The strategic protection of the hydroxyl group in (3-Bromo-2-(bromomethyl)phenyl)methanol is a critical first step in unlocking its synthetic potential. By understanding the distinct advantages and limitations of silyl ethers, benzyl ethers, and acetate esters, researchers can design logical and efficient synthetic pathways. The choice of protection must be made with foresight, considering the full sequence of planned reactions to ensure complete orthogonality and maximize the overall yield and purity of the final target molecule. The protocols and rationales provided herein serve as a validated starting point for scientists in their synthetic endeavors.
References
Congreve, M. S., et al. (1993). An efficient and convenient method allows the removal of benzyl ether protecting groups in the presence of other functionality. Synlett, 1993(9), 663-664. Available at: [Link]
Bajwa, J. S. (2002). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 43(4), 671-673. Available at: [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Available at: [Link]
Akamanchi, K. G., & Chaudhari, B. A. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 38(39), 6925-6928. Available at: [Link]
Bhaumik, K., et al. (2009). Selective Deprotection of Silyl Ethers with NaIO4. Synthesis, 2009(11), 1904-1908. Available at: [Link]
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. Available at: [Link]
Pothof, J., et al. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5236-5240. Available at: [Link]
Wikipedia. (n.d.). Silyl ether. Available at: [Link]
Reddy, B. M., et al. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(17), 2697-2700. Available at: [Link]
SynArchive. (n.d.). Protection of Alcohol by Ether. Available at: [Link]
Pearson+. (n.d.). Benzyl ethers make excellent protecting groups. Available at: [Link]
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Available at: [Link]
J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols. Available at: [Link]
Royal Society of Chemistry. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Available at: [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. Available at: [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry, 1(8), 611-622. Available at: [Link]
University of Calgary. (n.d.). Alcohol Protecting Groups. Available at: [Link]
Tellitu, I., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2664-2667. Available at: [Link]
ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the... Available at: [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
Chemistry Steps. (2021). Protecting Groups For Alcohols. Available at: [Link]
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available at: [Link]
Chemknits. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
Kim, J., & Lee, D. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(23), 8275. Available at: [Link]
Application Notes and Protocols for the Scale-Up Synthesis and Isolation of (3-Bromo-2-(bromomethyl)phenyl)methanol
Introduction (3-Bromo-2-(bromomethyl)phenyl)methanol is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with novel properties. Its bifunctional natur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(3-Bromo-2-(bromomethyl)phenyl)methanol is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with novel properties. Its bifunctional nature, possessing both a reactive benzylic bromide and a primary alcohol, makes it a versatile building block for introducing the 2,3-disubstituted bromobenzyl moiety. The controlled, large-scale production of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This application note provides a comprehensive guide to the scalable synthesis and isolation of (3-Bromo-2-(bromomethyl)phenyl)methanol. The presented protocol is based on the well-established Wohl-Ziegler reaction, a radical-based bromination of a benzylic methyl group. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for a scalable batch process, and discuss key considerations for process safety and optimization. Furthermore, we will outline effective isolation and purification procedures to obtain the target compound with high purity.
Synthetic Strategy: A Mechanistic Perspective
The chosen synthetic route commences with the commercially available (3-Bromo-2-methylphenyl)methanol. The core of the synthesis is the selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) as the bromine source. This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
The Wohl-Ziegler reaction proceeds via a radical chain mechanism. The initiator, upon heating or irradiation, decomposes to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of (3-Bromo-2-methylphenyl)methanol, forming a resonance-stabilized benzylic radical. This benzylic radical subsequently reacts with NBS to afford the desired (3-Bromo-2-(bromomethyl)phenyl)methanol and a succinimidyl radical. The succinimidyl radical then propagates the chain by reacting with another molecule of the starting material.
The use of NBS is advantageous for selective benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which disfavors competing electrophilic aromatic substitution on the electron-rich phenyl ring.
Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol. Appropriate modifications to equipment and reaction parameters may be necessary for further scale-up.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Molar Equivalents
(3-Bromo-2-methylphenyl)methanol
83647-43-2
201.06
100.5 g
1.0
N-Bromosuccinimide (NBS)
128-08-5
177.98
97.9 g
1.1
Azobisisobutyronitrile (AIBN)
78-67-1
164.21
1.64 g
0.02
Acetonitrile (anhydrous)
75-05-8
41.05
1.5 L
-
Sodium sulfite
7757-83-7
126.04
50 g
-
Saturated Sodium Bicarbonate Solution
-
-
500 mL
-
Brine (Saturated NaCl solution)
-
-
500 mL
-
Anhydrous Magnesium Sulfate
7487-88-9
120.37
50 g
-
Heptane
142-82-5
100.21
As needed for crystallization
-
Ethyl Acetate
141-78-6
88.11
As needed for crystallization
-
Equipment
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
Heating mantle with a temperature controller.
Inert atmosphere setup (Nitrogen or Argon).
Addition funnel (for potential solvent addition).
Large separatory funnel (4 L).
Büchner funnel and filter flask.
Rotary evaporator.
Crystallization vessel.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and isolation of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Step-by-Step Protocol
Reaction Setup: In a 5 L three-necked round-bottom flask, combine (3-Bromo-2-methylphenyl)methanol (100.5 g, 0.5 mol) and anhydrous acetonitrile (1.5 L). Begin stirring the mixture to ensure homogeneity.
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (97.9 g, 0.55 mol, 1.1 eq) followed by Azobisisobutyronitrile (AIBN) (1.64 g, 0.01 mol, 0.02 eq).
Reaction Execution: Equip the flask with a reflux condenser and an inert gas inlet. Gently purge the flask with nitrogen or argon. Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, slowly and carefully add a solution of sodium sulfite (50 g in 500 mL of water) to the reaction mixture with vigorous stirring to quench any unreacted NBS. This quenching step is exothermic and may cause some initial effervescence.
Extraction: Transfer the quenched reaction mixture to a 4 L separatory funnel. Add ethyl acetate (1 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (500 mL).
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).[1] The bicarbonate wash helps to remove the succinimide byproduct by converting it to its water-soluble sodium salt.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
Isolation and Purification Protocol
The crude product is purified by recrystallization to obtain (3-Bromo-2-(bromomethyl)phenyl)methanol of high purity.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for the purification of the target compound.
Step-by-Step Protocol
Solvent Selection: A solvent system of heptane and ethyl acetate is recommended for the recrystallization of the product.[2][3]
Dissolution: Transfer the crude product to a suitable Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the crude material completely.
Crystallization Induction: While the solution is still hot, slowly add hot heptane until the solution becomes slightly turbid. If too much heptane is added, clarify the solution by adding a small amount of hot ethyl acetate.
Crystal Formation: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for at least one hour.
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold heptane to remove any residual soluble impurities.
Drying: Dry the purified (3-Bromo-2-(bromomethyl)phenyl)methanol under vacuum to a constant weight.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
Parameter
Expected Value/Characteristics
Appearance
White to off-white crystalline solid
Melting Point
Similar to related compounds such as (2-(Bromomethyl)phenyl)methanol (66-68°C)[4]
¹H NMR
Expected signals for aromatic protons, a singlet for the benzylic alcohol proton, a singlet for the CH₂OH protons, and a singlet for the CH₂Br protons.
¹³C NMR
Expected signals for aromatic carbons, the CH₂OH carbon, and the CH₂Br carbon.
IR Spectroscopy
Characteristic peaks for O-H stretching (broad), aromatic C-H stretching, and C-Br stretching.
Safety and Handling
The scale-up synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol involves the use of hazardous materials and requires strict adherence to safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5]
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[5]
(3-Bromo-2-methylphenyl)methanol: Harmful if swallowed. Causes skin and eye irritation.[6][7]
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and a lachrymator. It can decompose over time, releasing bromine. Store in a cool, dark, and dry place. Reactions involving NBS can be exothermic and require careful temperature control, especially on a large scale.[8] Avoid inhalation of dust.[5]
Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose upon heating to release nitrogen gas and toxic fumes. Store in a cool place away from heat sources.
Acetonitrile: Acetonitrile is a flammable liquid and is toxic. Avoid inhalation and skin contact.
Quenching: The quenching of unreacted NBS with sodium sulfite can be exothermic. Add the quenching solution slowly and with good stirring.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and isolation of (3-Bromo-2-(bromomethyl)phenyl)methanol. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in sufficient quantities for their research and development needs. The provided mechanistic insights and detailed experimental steps are intended to facilitate a smooth and efficient scale-up process.
References
Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of organic chemistry, 79(1), 223–229.
Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
Togo, H., & Hirai, T. (2003). Benzylic Bromination of Alkylarenes with N-Bromosuccinimide in the Presence of AIBN. Synlett, (5), 702-704.
N-Bromosuccinimide. (2019, July 6). In Wikipedia. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. BenchChem.
BenchChem. (2025). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. BenchChem.
Pharmco Products, Inc. (2014, June 2).
MH Chem. (2022, July 8).
Sigma-Aldrich. (2025, December 4).
Merck Millipore. (n.d.).
BenchChem. (2025). Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).
Fisher Scientific. (2025, December 22).
Reddit. (2021, January 16). Best reagent to quench excess NBS?. r/chemhelp.
Application Notes and Protocols for the Catalytic Bromination Yielding (3-Bromo-2-(bromomethyl)phenyl)methanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the catalytic bromination strategies for the synthesis of (3-Bromo-2-(br...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the catalytic bromination strategies for the synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol, a key building block in the development of novel therapeutics. We present a detailed, two-step synthetic pathway commencing with the readily available 3-bromo-2-methylbenzoic acid. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the chosen catalytic methods. This document offers field-proven insights into both electrophilic aromatic substitution and free-radical benzylic bromination, equipping researchers with the necessary knowledge to confidently execute and adapt these procedures.
Introduction
Substituted benzyl alcohols are pivotal intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmacologically active molecules. The title compound, (3-Bromo-2-(bromomethyl)phenyl)methanol, incorporates two reactive bromine atoms at distinct positions, rendering it a highly valuable precursor for the introduction of further functionalities through various cross-coupling and nucleophilic substitution reactions. The strategic placement of a bromo group on the aromatic ring and another at the benzylic position allows for sequential and selective transformations, a crucial advantage in multi-step drug synthesis.
This application note details a reliable synthetic route to (3-Bromo-2-(bromomethyl)phenyl)methanol, focusing on two distinct catalytic bromination methodologies. The synthesis begins with the reduction of 3-bromo-2-methylbenzoic acid to (3-bromo-2-methylphenyl)methanol. This intermediate then undergoes a selective free-radical bromination at the benzylic position to yield the final product. We will delve into the mechanistic underpinnings of each reaction, providing a robust framework for understanding and optimizing the synthesis.
Proposed Synthetic Pathway
The synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol is proposed to proceed via a two-step sequence as illustrated below. This pathway leverages the differential reactivity of the aromatic ring and the benzylic position to achieve selective bromination.
Technical Notes & Optimization
Troubleshooting
improving reaction yield in (3-Bromo-2-(bromomethyl)phenyl)methanol synthesis
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol. This resource moves beyond simple protocols to expl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yield.
Introduction: The Synthetic Challenge
The synthesis of (3-Bromo-2-(bromomethyl)phenyl)methanol typically proceeds via the selective free-radical bromination of the benzylic methyl group of (3-Bromo-2-methylphenyl)methanol.[1] The primary challenge lies in achieving high selectivity for the benzylic position without inducing unwanted side reactions, such as bromination of the aromatic ring or over-bromination of the methyl group. This guide addresses the critical parameters that govern the success of this transformation, known as the Wohl-Ziegler reaction.[2]
Caption: Synthesis of the target compound from its precursor.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Problem 1: Low Yield and Incomplete Reaction
Question: My reaction yield is consistently low (<50%), and TLC/GC-MS analysis shows a significant amount of unreacted (3-Bromo-2-methylphenyl)methanol. What are the primary causes?
Answer: This is a classic issue often tied to inefficient initiation or quenching of the radical chain reaction. Here’s how to troubleshoot:
Radical Initiation: The free-radical bromination requires an initiator to start the chain reaction.[3] Without it, the reaction will not proceed efficiently.
Thermal Initiation: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Ensure it is fresh, as these compounds can degrade over time.
Photochemical Initiation: Alternatively, irradiate the reaction mixture with a UV lamp. This provides the energy for the homolytic cleavage of the N-Br bond in N-Bromosuccinimide (NBS), creating the necessary bromine radical.[4]
Anhydrous Conditions: It is critical to maintain strictly anhydrous (dry) conditions. Water can react with NBS and other intermediates, leading to byproducts and quenching the radical chain.[3] Ensure your solvent is dry and the reaction is protected from atmospheric moisture with a drying tube.
Solvent Choice: The reaction must be performed in a non-polar, anhydrous solvent. Carbon tetrachloride (CCl₄) is traditionally used, but due to its toxicity, safer alternatives like cyclohexane or 1,2-dichloroethane are recommended.[2][5] Polar solvents can promote ionic side reactions rather than the desired radical pathway.[6]
NBS Quality: Use freshly recrystallized NBS. Impurities in old NBS can inhibit the reaction.
Problem 2: Formation of Dibromo and Tribromo Byproducts
Question: My crude product shows multiple spots on TLC and several peaks in my mass spec analysis, corresponding to the addition of two or three bromine atoms to the methyl group. How can I improve selectivity for the desired mono-brominated product?
Answer: Over-bromination occurs when the desired product, (3-Bromo-2-(bromomethyl)phenyl)methanol, successfully competes with the starting material for the brominating agent. The key is to control the reaction kinetics.
Control Stoichiometry: Carefully control the amount of NBS used. Use a slight excess, typically 1.05 to 1.1 equivalents relative to the starting material.[3] A large excess of NBS will inevitably lead to over-bromination.
Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can improve selectivity by reducing the rate of the second and third bromination steps.[3]
Slow Addition: Instead of adding all the NBS at once, consider adding it portion-wise or as a solution via a syringe pump over the course of the reaction. This maintains a low, steady concentration of the brominating agent, favoring the more reactive initial C-H bond of the methyl group.
Problem 3: Aromatic Ring Bromination as a Side Reaction
Question: I am observing bromination on the aromatic ring in addition to the desired benzylic bromination. How can I prevent this?
Answer: This side reaction arises from a competing electrophilic aromatic substitution mechanism. Selective benzylic bromination is a hallmark of the Wohl-Ziegler reaction, and its success depends on favoring the free-radical pathway.
The Role of NBS: NBS is specifically used for this type of reaction because it provides a low, constant concentration of molecular bromine (Br₂) through its reaction with the HBr byproduct.[4] High concentrations of Br₂, especially in the presence of trace acids, promote electrophilic attack on the electron-rich aromatic ring.
Avoid Lewis Acids: Ensure your glassware and reagents are free from Lewis acid contaminants (e.g., iron salts), which are powerful catalysts for electrophilic aromatic halogenation.[7]
Use Non-Polar Solvents: As mentioned, non-polar solvents favor the radical mechanism. Polar solvents can stabilize the charged intermediates of the electrophilic pathway, increasing the likelihood of this side reaction.[6]
Frequently Asked Questions (FAQs)
Question 1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this synthesis?
Answer: NBS is the reagent of choice for selective allylic and benzylic brominations for a critical reason: it maintains a very low concentration of elemental bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction.[8] This is crucial for two reasons:
It suppresses the competing electrophilic addition of bromine to the aromatic ring, which would be a major side reaction if high concentrations of Br₂ were used.[4]
It favors the desired free-radical chain mechanism at the benzylic position, which is more reactive towards the bromine radical than the other C-H bonds in the molecule.[2]
Caption: Key stages of the free-radical bromination mechanism.
Question 2: How critical is the choice of radical initiator?
Answer: The choice of initiator is vital for reaction efficiency and selectivity.
AIBN (Azobisisobutyronitrile): A common thermal initiator that decomposes at a convenient rate around the reflux temperatures of solvents like cyclohexane or CCl₄. It is generally considered a clean initiator.[3]
BPO (Benzoyl Peroxide): Another effective thermal initiator.
UV Light (Photolysis): Using a UV lamp is a very effective method for initiating the reaction. Photo-initiated reactions can sometimes offer even better selectivity than thermally initiated ones.[9]
The key is to ensure a steady production of radicals to sustain the propagation steps of the chain reaction.
Question 3: What is the best procedure for working up and purifying the final product?
Answer: Since benzyl bromides can be lachrymatory and unstable, a prompt and efficient workup is essential.[10]
Cooling and Filtration: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and then in an ice bath. The succinimide byproduct is insoluble in non-polar solvents and will precipitate. Filter it off and wash the solid with a small amount of cold solvent.
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with a dilute solution of sodium thiosulfate (to quench any remaining Br₂) and then with brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Avoid excessive heat.
Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure (3-Bromo-2-(bromomethyl)phenyl)methanol.
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data & Recommended Protocol
Table 1: Summary of Key Reaction Parameters
Parameter
Recommended Value
Rationale & Reference
Starting Material
(3-bromo-2-methylphenyl)methanol
1.0 eq
Brominating Agent
N-Bromosuccinimide (NBS)
1.05 - 1.1 eq
Radical Initiator
AIBN
~0.02 eq
Solvent
Anhydrous Cyclohexane
10-20 mL per gram of substrate
Temperature
Reflux (~81°C)
Provides thermal energy for AIBN decomposition and reaction.
Reaction Time
1 - 4 hours
Monitor by TLC or GC-MS for completion.
Experimental Protocol: Synthesis using NBS and AIBN
This protocol describes a general procedure for the selective benzylic bromination.
Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a drying tube, add the starting material, (3-bromo-2-methylphenyl)methanol (1.0 eq).
Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
Solvent: Add anhydrous cyclohexane to the flask.
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC by observing the consumption of the starting material.
Workup: Once the reaction is complete, cool the flask to 0°C in an ice bath to precipitate the succinimide byproduct. Filter the mixture, washing the solid with cold cyclohexane.
Purification: Combine the filtrates, wash with aqueous sodium thiosulfate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure (3-Bromo-2-(bromomethyl)phenyl)methanol.
References
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
Cantillo, D., et al. (2014). Optimization of reaction conditions for the benzylic bromination. ResearchGate. [Link]
Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]
Tanner, D. D., et al. (1994). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. ACS Publications. [Link]
Thomson, R. H., et al. (2003). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
Itoh, A., et al. (2008). Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. [Link]
Polymer Chemistry Research Group, University of Amsterdam. (2018). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry (RSC Publishing). [Link]
Kappe, C. O., et al. (2017). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. ResearchGate. [Link]
Technical Support Center: (3-Bromo-2-(bromomethyl)phenyl)methanol Recrystallization & Impurity Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of bifunctional benzylic halides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of bifunctional benzylic halides. (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is a notoriously sensitive API intermediate. Its molecular architecture features both a nucleophilic hydroxymethyl group (-CH₂OH) and a highly electrophilic bromomethyl group (-CH₂Br) situated in close proximity (ortho to each other).
This structural arrangement creates a "ticking time bomb" for degradation. Without precise control over thermodynamics and solvent chemistry during recrystallization, the molecule will rapidly self-destruct or react with its environment[1]. This guide provides the causality behind these failures, a self-validating isolation protocol, and a comprehensive troubleshooting FAQ.
The Chemistry of Degradation: Why Your Recrystallization is Failing
Before attempting purification, you must understand the three primary degradation pathways that generate impurities during the handling of this compound.
Primary degradation pathways of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Self-Validating Recrystallization Protocol
To prevent intramolecular cyclization and solvolysis, we must completely abandon traditional protic solvents (like ethanol or methanol) and high-boiling solvents (like toluene). The following protocol utilizes a strictly aprotic, low-temperature binary solvent system[2].
Aprotic Dissolution: Suspend the crude (3-Bromo-2-(bromomethyl)phenyl)methanol in a minimum volume of anhydrous EtOAc.
Controlled Heating (Critical Gate): Warm the suspension gently using a water bath. Do not exceed 40°C. Causality: Exceeding 40°C provides the activation energy required for the nucleophilic -CH₂OH to attack the -CH₂Br group, irreversibly forming the 4-bromo-1,3-dihydroisobenzofuran impurity[3].
Clarification: If insoluble particulate matter remains, perform a rapid gravity filtration through a pre-warmed fluted filter paper.
Antisolvent Titration: While maintaining gentle stirring, add anhydrous Heptane dropwise until the solution becomes persistently turbid (the cloud point).
Kinetic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0–5°C) for an additional 2 hours. Causality: Slow kinetic cooling builds a highly ordered crystal lattice, which naturally excludes sterically bulky synthesis impurities like the over-brominated dibromomethyl byproduct[1].
Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with ice-cold Heptane to remove residual mother liquor.
Desiccation: Dry the crystals under high vacuum at room temperature in the dark. Do not use a drying oven.
Workflow for self-validating aprotic recrystallization of benzylic bromides.
Quantitative Impurity Profiling
Use the following table to identify impurities in your LC-MS or NMR data and correlate them to specific experimental failures.
Impurity Name
Mechanism of Formation
Analytical Signature (LC-MS / ¹H NMR)
Prevention Strategy
4-Bromo-1,3-dihydroisobenzofuran
Intramolecular Sₙ2 (Cyclization)
[M+H]⁺ 199.04; Loss of distinct -CH₂OH and -CH₂Br signals, appearance of a cyclic -CH₂-O-CH₂- multiplet[3][4].
Keep T < 40°C; strictly avoid basic glassware or trace amines.
3-Bromo-2-(methoxymethyl)phenyl)methanol
Intermolecular Sₙ1/Sₙ2 (Solvolysis)
[M+H]⁺ 231.0; Appearance of a strong -OCH₃ singlet (~3.3 ppm).
Strictly avoid methanol, ethanol, or aqueous solvent systems[2].
3-Bromo-2-(dibromomethyl)phenyl)methanol
Over-bromination (Radical excess)
[M-H]⁻ 356.8; Shift of benzylic -CH₂Br to a -CHBr₂ singlet (~7.0 ppm)[1].
Control NBS stoichiometry during synthesis; rely on slow crystal growth.
3-Bromo-2-(bromomethyl)benzaldehyde
Benzylic Oxidation
[M+H]⁺ 277.0; Appearance of a highly deshielded aldehyde -CHO singlet (~10.0 ppm).
Exclude light and air; store the final product under inert argon gas.
Troubleshooting FAQs
Q1: I attempted to recrystallize my product in boiling ethanol, and my yield of the target compound is zero. My LC-MS shows a mass of ~245 (for the ethyl ether). What happened?A1: You have fallen victim to solvolysis. Benzylic bromides are exceptional electrophiles. When you heat them in a protic, nucleophilic solvent like ethanol, the solvent attacks the benzylic position, displacing the bromide ion to form an ethyl ether[2]. You must switch to the aprotic EtOAc/Heptane system detailed above.
Q2: During recrystallization, my product degraded into a highly non-polar spot on TLC. NMR shows the disappearance of my alcohol proton. Why?A2: Your molecule has undergone intramolecular cyclization to form 4-bromo-1,3-dihydroisobenzofuran (a phthalan derivative)[3][4]. Because the nucleophilic alcohol and the electrophilic bromide are perfectly spaced to form a stable 5-membered ring, any excess heat (usually >40°C) or trace base will trigger an intramolecular Sₙ2 reaction. Lower your dissolution temperature and ensure your glassware is free of alkaline residues.
Q3: My NMR shows a singlet around 7.0 ppm instead of the expected benzylic CH₂ protons, and my mass spec shows a tribrominated isotope pattern. How do I remove this?A3: This is 3-bromo-2-(dibromomethyl)phenyl)methanol , an over-bromination artifact from the initial Wohl-Ziegler radical bromination (e.g., using excess NBS)[1]. Because its polarity and solubility are very similar to the target compound, rapid precipitation will co-crystallize both. You must dissolve the crude mixture completely and allow the solution to cool very slowly to room temperature before applying an ice bath. The slight structural difference of the bulky -CHBr₂ group will cause it to be excluded from the target's crystal lattice if the lattice forms slowly enough.
optimizing reaction temperature for (3-Bromo-2-(bromomethyl)phenyl)methanol nucleophilic substitution
Welcome to the Technical Support Center for the functionalization of (3-Bromo-2-(bromomethyl)phenyl)methanol . This guide is engineered for drug development professionals and synthetic chemists who are optimizing nucleop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of (3-Bromo-2-(bromomethyl)phenyl)methanol . This guide is engineered for drug development professionals and synthetic chemists who are optimizing nucleophilic substitution (SN2) workflows.
Below, you will find a deep-dive mechanistic analysis, self-validating protocols, and troubleshooting FAQs designed to help you achieve high chemoselectivity while suppressing thermal degradation and side reactions.
Mechanistic Overview: The Causality of Temperature
When optimizing the SN2 reaction of (3-Bromo-2-(bromomethyl)phenyl)methanol, temperature is the master variable dictating chemoselectivity. This substrate is a unique tri-functional molecule containing an inert aryl bromide, a highly reactive benzylic bromide, and a latent nucleophile in the form of an ortho-hydroxymethyl group.
Kinetic Control (Optimal SN2): The benzylic bromide moiety is highly susceptible to nucleophilic substitution, but elevated temperatures frequently lead to competing side reactions 1. At lower temperatures (15–25 °C), the kinetic energy is sufficient for a strong exogenous nucleophile to attack the benzylic carbon, but insufficient to overcome the activation barrier for intramolecular reactions.
Thermodynamic Control (Cyclization): As thermal energy increases (>40 °C), the ortho-hydroxymethyl group acts as an internal nucleophile. Driven by the entropic favorability of forming a 5-membered ring, the oxygen attacks the adjacent benzylic bromide, leading to an intramolecular cyclization that forms 4-bromophthalan and releases HBr 2. This cyclization is a ubiquitous failure mode for ortho-substituted benzyl alcohols when exposed to excess heat or base 3.
Reaction Pathway Visualization
Figure 1: Divergent reaction pathways of (3-Bromo-2-(bromomethyl)phenyl)methanol based on temperature.
Quantitative Data: Temperature vs. Reaction Profile
To assist in your experimental design, the following table summarizes the empirical relationship between reaction temperature, chemoselectivity, and overall yield when using a standard nucleophile (e.g., sodium azide or a primary amine) in a polar aprotic solvent.
To ensure trustworthiness in your workflow, this protocol embeds a self-validating TLC checkpoint . The starting material contains a polar hydroxyl group, giving it a low retention factor (Rf). If the temperature exceeds the kinetic threshold, the resulting 4-bromophthalan byproduct loses both the polar -OH group and the heavy -Br atom. This results in a dramatic shift to a highly non-polar, fast-eluting spot on TLC. Observing this spot immediately validates that your reaction temperature is too high.
Step-by-Step Methodology:
Substrate Dissolution: Dissolve 1.0 eq of (3-Bromo-2-(bromomethyl)phenyl)methanol in anhydrous DMF or THF (0.2 M concentration) under an inert argon atmosphere. Causality: Polar aprotic solvents lower the activation energy for the nucleophile, allowing the reaction to proceed at lower temperatures.
Thermal Equilibration: Submerge the reaction flask in a cold water bath (10 °C) for 15 minutes.
Nucleophile Introduction: Add 1.2 eq of the desired nucleophile (and 1.5 eq of a mild, non-nucleophilic base like DIPEA if required) dropwise over 10 minutes to prevent exothermic spiking.
Temperature Gradient: Remove the cold bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 hours.
Self-Validation Checkpoint (Crucial): Run a TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate).
Validation Pass: You observe the depletion of the starting material and the appearance of a new spot with moderate polarity (your SN2 product).
Validation Fail: You observe a rapidly eluting, highly non-polar spot near the solvent front. This confirms thermal cyclization to 4-bromophthalan. Immediately cool the reaction to 0 °C to salvage remaining starting material.
Quenching: Once validated and complete, quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base and halt further reactivity. Extract with Ethyl Acetate.
Troubleshooting Guide & FAQs
Q: My reaction stalled at 50% conversion, but when I heated it to 60 °C to force completion, my product yield dropped drastically. Why?A: Heating the reaction shifted it from kinetic control (SN2) to thermodynamic control (intramolecular cyclization). At 60 °C, the unreacted starting material rapidly underwent intramolecular etherification to form 4-bromophthalan 2. To push a stalled reaction to completion without heat, increase the nucleophile equivalents or add a phase-transfer catalyst (e.g., TBAI) to increase nucleophilicity at room temperature 1.
Q: Can I use a strong base like Sodium Hydride (NaH) to speed up the SN2 reaction?A:No. Strong bases will immediately deprotonate the benzylic alcohol (-CH₂OH) to form an alkoxide. This highly reactive internal nucleophile will instantly attack the adjacent benzylic bromide, forming 4-bromophthalan even at 0 °C. Always use weak, non-nucleophilic bases (like K₂CO₃ or DIPEA) to avoid activating the alcohol.
Q: Does the aryl bromide (at position 3) participate in any side reactions at elevated temperatures?A: Under standard thermal SN2 conditions, the sp² hybridized carbon-bromine bond is completely inert. The aryl bromide will only react if you introduce transition-metal catalysts (e.g., Palladium or Nickel) or extreme conditions (e.g., lithium-halogen exchange).
Q: I am seeing polymeric streaks on my TLC plate. What is causing this?A: Polymeric streaks indicate intermolecular alkylation, where the -CH₂OH group of one molecule attacks the -CH₂Br group of another, creating oligomers. This occurs if the reaction is run at high temperatures but at a highly concentrated state. To solve this, dilute your reaction mixture (e.g., from 0.5 M down to 0.1 M) and strictly maintain the temperature below 25 °C.
Technical Support Center: Troubleshooting the Oxidation of (3-Bromo-2-(bromomethyl)phenyl)methanol
Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the oxidation of (3-Bromo-2-(bromomethyl)phenyl)methanol to 3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Organic Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the oxidation of (3-Bromo-2-(bromomethyl)phenyl)methanol to 3-bromo-2-(bromomethyl)benzaldehyde .
The primary challenge with this substrate is its bifunctional nature. You must oxidize the primary benzylic alcohol (-CH₂OH) while suppressing the extreme reactivity of the adjacent benzylic bromide (-CH₂Br). The proximity of these two groups makes the molecule highly susceptible to intramolecular side reactions, nucleophilic substitutions, and base-catalyzed degradation.
Part 1: Frequently Asked Questions (Troubleshooting)
Q: Why am I recovering 4-bromo-1,3-dihydroisobenzofuran (a cyclic ether) instead of my target aldehyde when using the Swern oxidation?A: This is a classic proximity-effect failure. The Swern oxidation relies on triethylamine (Et₃N) to facilitate the final elimination step. In your substrate, the base deprotonates the alcohol (or interacts with the intermediate), creating a reactive oxygen species. Because the highly electrophilic -CH₂Br group is adjacent (ortho-position), an intramolecular Sₙ2 reaction occurs exponentially faster than the desired oxidation. The oxygen attacks the bromomethyl carbon, ejecting the bromide ion and forming a stable 5-membered cyclic ether [1]. To prevent this, you must absolutely avoid nucleophilic bases.
Q: Can I use Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) instead?A: It is highly discouraged. While PCC and PDC are classic reagents for oxidizing benzylic alcohols, they present two major mechanistic flaws for this specific substrate. First, PCC contains nucleophilic chloride ions that can undergo halogen exchange with your benzylic bromide, yielding a chloromethyl impurity. Second, the pyridine in these reagents can act as a nucleophile, forming unwanted pyridinium salts at the -CH₂Br position.
Q: What is the most reliable method to prevent both cyclization and over-oxidation to the carboxylic acid?A: You must use an oxidant that operates under strictly non-basic, anhydrous, and non-nucleophilic conditions. Dess-Martin Periodinane (DMP) is the industry gold standard for this [1]. DMP is a hypervalent iodine(V) reagent that operates at room temperature under neutral to slightly acidic conditions, completely shutting down the base-induced cyclization pathway. Alternatively, activated Manganese Dioxide (MnO₂) can be used, as it is highly chemoselective for benzylic alcohols and will leave the bromomethyl group untouched, though it requires longer reaction times [2].
Part 2: Mechanistic Pathway of Side Reactions
Understanding the failure modes of basic oxidations is critical for preventing them. The diagram below illustrates how basic conditions (like those in Swern or buffered oxidations) trigger unwanted cyclization and oligomerization.
Mechanistic pathway of base-induced side reactions (cyclization and oligomerization).
Part 3: Comparative Oxidation Strategies
To guide your experimental design, the following table summarizes the quantitative and qualitative data for various oxidation methods applied to bromomethyl-containing benzylic alcohols.
Oxidation Method
Reagents & Conditions
Yield Potential
Over-oxidation Risk
Side-Reaction Risk (Cyclization/Substitution)
Recommendation
Dess-Martin (DMP)
DMP, CH₂Cl₂, 0 °C to RT
>85%
Very Low
Very Low
Highly Recommended
Manganese Dioxide
MnO₂, CHCl₃, Reflux
70–80%
Low
Low
Recommended (Longer reaction time)
Swern Oxidation
DMSO, (COCl)₂, Et₃N, -78 °C
<30%
Low
Extremely High
Not Recommended
PCC Oxidation
PCC, CH₂Cl₂, RT
40–50%
Moderate
High (Halogen exchange)
Not Recommended
Part 4: Validated Experimental Protocol (DMP Oxidation)
This protocol is engineered as a self-validating system. It utilizes DMP to ensure chemoselectivity and incorporates a specialized biphasic quench to destroy the oxidant without exposing the sensitive -CH₂Br group to homogenous basic conditions [3].
Preparation & Dissolution: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve 1.0 equivalent of the starting material in anhydrous CH₂Cl₂ to achieve a concentration of 0.1 M.
Controlled Oxidant Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of DMP in three portions over 10 minutes. Causality Note: Adding at 0 °C controls the initial exotherm. DMP is highly chemoselective and will rapidly perform ligand exchange with the primary alcohol, forming the diacetoxyalkoxyperiodinane intermediate [1].
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (8:2 Hexanes:Ethyl Acetate) until the starting material is entirely consumed.
Biphasic Quench (Critical Step): Dilute the reaction mixture with an equal volume of Et₂O (this precipitates the iodine byproducts). Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
Causality Note: The thiosulfate reduces unreacted DMP and iodinane byproducts to water-soluble species. The bicarbonate neutralizes the acetic acid generated during the oxidation. The biphasic nature ensures the organic product remains in the ether layer, protected from the basic aqueous layer, preventing nucleophilic attack on the -CH₂Br group [3].
Isolation: Stir vigorously for 15 minutes until the organic layer is completely clear. Separate the layers in a separatory funnel. Extract the aqueous layer twice with Et₂O.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to yield the crude 3-bromo-2-(bromomethyl)benzaldehyde.
Optimized workflow for the Dess-Martin Periodinane oxidation of benzylic alcohols.
References
Dess–Martin periodinane - Reaction Mechanism and Chemoselectivity
Source: Wikipedia (Chemistry Index)
URL:[Link]
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes
Source: National Institutes of Health (NIH) / Beilstein Journal of Organic Chemistry
URL:[Link]
Logical relationship between benzylic bromide hydrolysis and cyclodextrin stabilization.
Workflow for resolving aqueous solubility and hydrolytic degradation issues.
Part 3: Quantitative Data on Solubilization Strategies
The table below summarizes the expected outcomes of various solubilization strategies based on standard physical chemistry principles for benzylic bromides 1.
Causality: Non-ionic surfactants like Tween-80 form micelles that sequester the hydrophobic brominated ring in their lipid core, temporarily shielding the compound from bulk water while keeping it dispersed.
Stock Preparation: Dissolve 10 mg of (3-Bromo-2-(bromomethyl)phenyl)methanol in 100 µL of anhydrous DMSO to create a 100 mg/mL stock. Rationale: Anhydrous aprotic solvents prevent premature solvolysis.
Surfactant Priming: In a separate vial, mix 20 µL of Tween-80 with 880 µL of your target aqueous buffer (pre-chilled to 4°C, adjusted to pH 5.5).
Injection: Rapidly inject 10 µL of the DMSO stock into the vortexing surfactant solution. Continue vortexing for 30 seconds.
Self-Validation Check: Centrifuge the mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is present, the thermodynamic limit of the micellar system has been exceeded; you must increase the Tween-80 ratio or switch to Protocol B.
Protocol B: Host-Guest Encapsulation using HP-β-CD (For high-concentration/high-stability needs)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic brominated aromatic ring inserts into the cavity, which sterically hinders water molecules from attacking the benzylic bromide, drastically reducing the hydrolysis rate while massively boosting apparent solubility.
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a 50 mM Citrate buffer (pH 5.0). Stir until completely clear.
Solid Addition: Add 5 mg of solid (3-Bromo-2-(bromomethyl)phenyl)methanol directly to 1 mL of the HP-β-CD solution. Rationale: Avoiding DMSO entirely prevents any co-solvent-induced toxicity in downstream assays.
Equilibration: Shake the suspension at 300 RPM at 15°C for 12 hours protected from light.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any un-encapsulated solid compound.
Self-Validation Check (Critical): Take a 10 µL aliquot of the filtrate and analyze it via RP-HPLC (C18 column, H2O/MeCN gradient). Quantify the intact (3-Bromo-2-(bromomethyl)phenyl)methanol peak against a standard curve prepared in 100% acetonitrile. The absence of an early-eluting diol peak confirms that the encapsulation successfully prevented hydrolysis, validating the structural integrity of your working solution.
A Comparative Guide to Ortho-Bromobenzyl Building Blocks: (3-Bromo-2-(bromomethyl)phenyl)methanol vs. 2-Bromobenzyl Alcohol
As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the late-stage functionalization of aromatic scaffolds. In the realm of multi-step organic synthesis, the judicious choice...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by the late-stage functionalization of aromatic scaffolds. In the realm of multi-step organic synthesis, the judicious choice of starting materials dictates the efficiency, yield, and scalability of the entire synthetic route.
This guide provides an objective, data-supported comparison between two highly valuable ortho-bromobenzyl building blocks: 2-Bromobenzyl alcohol (2-BBA) and (3-Bromo-2-(bromomethyl)phenyl)methanol (3-BBM) . By analyzing their structural causality and orthogonal reactivity, researchers can strategically select the optimal reagent for biaryl cross-coupling, chemoselective oxidation, or complex heterocycle synthesis.
Structural and Mechanistic Analysis
The fundamental difference between these two reagents lies in their degree of functionalization, which directly governs their mechanistic behavior in the reactor.
2-Bromobenzyl Alcohol (2-BBA): The Bifunctional Workhorse
2-BBA (CAS: 18982-54-2) is a classic bifunctional building block featuring an aryl bromide and a benzylic alcohol.
Mechanistic Causality: The aryl C–Br bond is orthogonal to the aromatic
π
-system, making it inert to standard nucleophiles but perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables highly efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[1]. Concurrently, the benzylic alcohol can be selectively oxidized to 2-bromobenzaldehyde using mild, environmentally benign systems such as Laccase/TEMPO[2] or solvent-free KMnO
4
[3], or activated into a sulfonium salt for photoredox-catalyzed alkenylation[4].
(3-Bromo-2-(bromomethyl)phenyl)methanol (3-BBM): The Trifunctional Scaffold
3-BBM (CAS: 1187318-37-1) is a highly versatile trifunctional building block. It retains the aryl bromide and benzylic alcohol of 2-BBA but introduces a highly reactive benzylic bromide.
Mechanistic Causality: The carbon-bromine bond at the benzylic position has a significantly lower bond dissociation energy and is highly polarized compared to the aryl C–Br bond. Furthermore, the adjacent aromatic ring stabilizes the S
N
2 transition state via orbital overlap. This allows for strict chemoselective nucleophilic substitution at the benzylic position without transition metal catalysis. Once functionalized, the spatial proximity of the resulting group to the adjacent hydroxymethyl group enables rapid intramolecular cyclization (e.g., forming phthalans or isochromans), while the aryl bromide remains intact for late-stage cross-coupling.
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative performance metrics of both building blocks based on established literature parameters.
Prone to side-reactions (intramolecular etherification)
Reactivity Pathways & Visualizations
To conceptualize the synthetic divergence between these two compounds, the following workflow diagrams map their respective reactivity profiles.
Reactivity map of 2-Bromobenzyl Alcohol highlighting orthogonal oxidation and cross-coupling.
Trifunctional reactivity of 3-BBM showing chemoselective SN2 followed by cyclization.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating specific physical cues that confirm mechanistic success during execution.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromobenzyl Alcohol
Objective: Form a biaryl bond via Pd-catalysis while leaving the free benzylic alcohol intact[1].
Causality: The free -OH group can coordinate with the palladium center, potentially causing catalyst deactivation. Utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., JohnPhos or SPhos) prevents this off-target coordination and accelerates reductive elimination.
Setup: Charge an oven-dried Schlenk flask with 2-bromobenzyl alcohol (1.0 equiv), phenylboronic acid (1.2 equiv), and K
2
CO
3
(2.0 equiv).
Catalyst Addition: Add Pd(OAc)
2
(0.5–1.0 mol %) and the selected o-biphenyl phosphine ligand (1.0–2.0 mol %).
Reaction: Suspend the mixture in a rigorously degassed solution of Toluene/H
2
O (4:1) and heat to 50 °C under an N
2
atmosphere.
Self-Validation: The initial yellow suspension (Pd(II)) will transition to a dark, homogeneous amber/brown solution, visually confirming the successful reduction to the active Pd(0) catalytic species.
Workup: After 4-6 hours (monitor via TLC for complete consumption of the bromide), cool to room temperature, extract with EtOAc, wash with brine, dry over Na
2
SO
4
, and purify via flash chromatography (Typical yield: 84–88%).
Protocol 2: Chemoselective S
N
2 Derivatization of (3-Bromo-2-(bromomethyl)phenyl)methanol
Objective: Selectively functionalize the benzylic bromide using a soft nucleophile, preserving both the aryl bromide and the benzylic alcohol for downstream complexity.
Causality: To prevent the internal benzylic alcohol from competing as a nucleophile (which would lead to unwanted polymerization or etherification), the reaction must be run under strictly anhydrous conditions at low temperatures using a non-nucleophilic base.
Setup: Dissolve 3-BBM (1.0 equiv) in anhydrous THF at 0 °C under an N
2
atmosphere.
Reagent Addition: Slowly add a secondary amine nucleophile (e.g., morpholine, 1.05 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
Self-Validation: The rapid formation and precipitation of a white solid (DIPEA·HBr salt) in the THF serves as a real-time, visual validation that the S
N
2 displacement is occurring successfully and liberating hydrobromic acid.
Workup: Quench with saturated aqueous NaHCO
3
to neutralize the mixture. Extract with DCM, dry over MgSO
4
, and concentrate in vacuo. The resulting intermediate is perfectly primed for either acid-catalyzed cyclization or Pd-catalyzed cross-coupling.
References
Source: acs.
Title: Analysis of the laccase/TEMPO (2) system for the oxidation of...
A Comparative Guide to HPLC Method Validation for (3-Bromo-2-(bromomethyl)phenyl)methanol Purity
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of ensuring the quality and safety of the final active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates is a cornerstone of ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (3-Bromo-2-(bromomethyl)phenyl)methanol. We will explore the rationale behind chromatographic choices, present supporting experimental data, and provide detailed validation protocols grounded in authoritative guidelines.
The Analytical Challenge: Separating Structurally Similar Compounds
(3-Bromo-2-(bromomethyl)phenyl)methanol is a key intermediate where purity is paramount. The primary analytical challenge lies in resolving the main compound from structurally similar process-related impurities and potential degradation products. These can include positional isomers, unreacted starting materials, and by-products, which may have very similar physicochemical properties, making their separation difficult.
A robust analytical method must be stability-indicating, meaning it can definitively separate the intact analyte from any degradation products that may form under stress conditions such as hydrolysis, oxidation, or photolysis.[1][2][3] This is a critical requirement for regulatory compliance and quality assurance.[1]
Strategic Method Development: A Comparative Approach
Reversed-phase HPLC (RP-HPLC) is the technique of choice for moderately polar to nonpolar compounds like (3-Bromo-2-(bromomethyl)phenyl)methanol.[4][5] The separation is driven by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[6] This guide compares three common reversed-phase columns to illustrate the importance of stationary phase selection in achieving optimal separation.
Standard C18 (L1): A versatile, widely used stationary phase providing good hydrophobic retention.
Phenyl-Hexyl (L11): Offers alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[7]
Pentafluorophenyl (PFP) (L43): Provides unique selectivity for halogenated compounds and positional isomers due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions.
The selection of the mobile phase is equally critical. A mixture of water (or buffer) with an organic modifier like acetonitrile or methanol is common in RP-HPLC.[1] Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as formic acid or trifluoroacetic acid, is typically added to the mobile phase to suppress the ionization of any acidic functional groups and improve peak shape.
Comparative Chromatographic Conditions:
Parameter
Condition A: C18 Column
Condition B: Phenyl-Hexyl Column
Condition C: PFP Column
Column
C18, 4.6 x 150 mm, 5 µm
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
PFP, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient
50-95% B in 15 min
50-95% B in 15 min
50-95% B in 15 min
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Column Temp.
30 °C
30 °C
30 °C
Detection
UV at 220 nm
UV at 220 nm
UV at 220 nm
Injection Vol.
10 µL
10 µL
10 µL
Comparative Performance Data:
The following table presents hypothetical but realistic data comparing the performance of the three columns in separating the main peak from a critical impurity.
Parameter
Condition A: C18 Column
Condition B: Phenyl-Hexyl Column
Condition C: PFP Column
Resolution (Main Peak/Impurity)
1.8
2.1
2.9
Tailing Factor (Main Peak)
1.4
1.2
1.1
Theoretical Plates (Main Peak)
8,500
9,200
11,500
Analysis: Based on this data, the PFP column (Condition C) provides superior performance with the highest resolution, best peak shape (lowest tailing factor), and greatest efficiency (highest theoretical plates). The unique interactions of the PFP stationary phase with the brominated aromatic analyte likely contribute to this enhanced separation. Therefore, the method using the PFP column is selected for full validation.
Rigorous Method Validation: Ensuring Fitness for Purpose
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9][10] The validation will be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory agencies like the FDA and EMA.[8][9][10][11][12][13][14][15]
The validation process involves evaluating several key performance characteristics:
Figure 2: Robustness Testing Parameters.
Conclusion
This guide has demonstrated a systematic approach to developing and validating a stability-indicating HPLC method for determining the purity of (3-Bromo-2-(bromomethyl)phenyl)methanol. Through a comparative analysis of different stationary phases, a PFP column was identified as providing superior selectivity and efficiency for this specific analyte. The subsequent validation, following ICH Q2(R1) guidelines, confirmed that the developed method is accurate, precise, linear, specific, and robust.
By explaining the causality behind experimental choices and grounding the protocols in authoritative standards, this guide serves as a practical resource for researchers and scientists in the pharmaceutical industry. Adhering to such rigorous validation practices is essential for ensuring data integrity and supporting regulatory submissions.
References
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration. [Link]
FDA Guidance on Analytical Method Validation. Scribd. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. National Center for Biotechnology Information. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. [Link]
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
mass spectrometry fragmentation pattern analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol Introduction: Deciphering Molecular Structure Through Controlled Fragmentation In the realm of synthetic chemis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol
Introduction: Deciphering Molecular Structure Through Controlled Fragmentation
In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers a senior application scientist's perspective on the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-Bromo-2-(bromomethyl)phenyl)methanol.
The subject molecule presents a fascinating case study due to its multiple functional groups prone to fragmentation: a benzyl alcohol, a benzyl bromide, and a disubstituted aromatic ring. Understanding how these groups influence each other's fragmentation pathways is critical for its identification and for distinguishing it from structural isomers. This guide will deconstruct the predicted fragmentation cascade, compare it to simpler reference compounds, and provide a robust experimental protocol for its analysis.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation. The fragmentation of (3-Bromo-2-(bromomethyl)phenyl)methanol is initiated by the formation of a high-energy molecular ion (M⁺•). Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) reflecting the isotopic abundances of ⁷⁹Br (~50.6%) and ⁸¹Br (~49.4%).[1]
The primary fragmentation routes are dictated by the weakest bonds and the formation of the most stable carbocations and neutral radicals.
Pathway A: Alpha-Cleavage and Loss of the Bromomethyl Group
This is predicted to be a dominant pathway due to the high stability of the resulting benzyl-type cation, which can rearrange into a tropylium ion.[2][3] The C-C bond between the aromatic ring and the bromomethyl group is relatively weak.
Loss of Bromine Radical (•Br): The initial fragmentation is the cleavage of the C-Br bond in the bromomethyl group, the weakest bond in the aliphatic portion of the molecule.[3] This results in a stable benzylic carbocation.
Formation of a Tropylium-like Ion: The resulting cation can undergo rearrangement to form a more stable seven-membered ring structure.
Pathway B: Fragmentation of the Benzyl Alcohol Moiety
The benzyl alcohol group offers several competing fragmentation routes, typical for alcohols.[4]
Loss of Water (H₂O): A common fragmentation for alcohols involves the elimination of a water molecule, which can occur from the molecular ion.
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the loss of an •OH radical.
Loss of Formaldehyde (CH₂O): Rearrangement and cleavage can lead to the loss of a neutral formaldehyde molecule from the hydroxymethyl group.
Pathway C: Sequential Halogen Loss
The presence of two bromine atoms allows for sequential loss, a characteristic feature of poly-halogenated compounds.[5]
Initial Loss of •Br: As in Pathway A, one bromine atom is lost.
Subsequent Loss of HBr or a Second •Br: The resulting fragment ion can then lose a molecule of hydrogen bromide (HBr) or the second bromine radical. The propensity for losing two bromines simultaneously ([M-2Br]⁺) is also a known pathway for some polybrominated aromatic compounds.[5][6]
The predicted fragmentation pathways are visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for (3-Bromo-2-(bromomethyl)phenyl)methanol.
Comparative Analysis with Reference Compounds
To build confidence in these predictions, we compare the expected fragmentation of our target molecule with known patterns of simpler, structurally related compounds.
Compound
Key Fragmentation Pathway
Dominant Fragment Ion(s) (m/z)
Rationale
Benzyl Bromide
Loss of •Br radical
91
Formation of the highly stable tropylium cation is the driving force.[2][7]
2,3-Dibromotoluene
Sequential loss of •Br and HBr
M⁺•, [M-Br]⁺, [M-Br-HBr]⁺•
Shows the typical behavior of aromatic compounds with multiple halogens.
Phenylmethanol (Benzyl Alcohol)
Loss of •H, H₂O, or •CHO
107 ([M-H]⁺), 90 ([M-H₂O]⁺•), 79 ([M-CHO]⁺)
Classic alcohol fragmentation, with the formation of a stable phenyl cation derivative.[8]
The molecule integrates the characteristics of all reference compounds, leading to a complex but predictable spectrum. The initial loss of the benzylic bromine is expected to be a major pathway.
Predicted Mass Spectrum Data Summary
The following table summarizes the major ions predicted to be observed in the EI mass spectrum of (3-Bromo-2-(bromomethyl)phenyl)methanol.
m/z (Predicted)
Ion Structure / Formula
Relative Abundance (Predicted)
Fragmentation Pathway
280, 282, 284
[C₈H₈Br₂O]⁺•
Low to Moderate
Molecular Ion (M⁺•) triplet, characteristic of two bromine atoms.
262, 264, 266
[C₈H₆Br₂]⁺•
Moderate
Loss of H₂O from the molecular ion.
201, 203
[C₈H₈BrO]⁺
High
Loss of a •Br radical from the bromomethyl group (α-cleavage). Likely the base peak.
187, 189
[C₇H₆BrO]⁺
Moderate
Loss of the •CH₂Br radical.
159, 161
[C₆H₄Br]⁺
Low
Loss of CO from the [M - CH₂Br]⁺ fragment.
122
[C₈H₈O]⁺
Moderate
Loss of two •Br radicals from the molecular ion.
91
[C₇H₇]⁺
Moderate
Tropylium ion, formed via rearrangement after the loss of both bromine atoms and the hydroxyl group.[3]
Experimental Protocol: GC-EI-MS Analysis
To validate these predictions, a robust and reproducible experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, providing chromatographic separation prior to mass analysis.[9]
Sample Preparation
Accurately weigh approximately 1 mg of (3-Bromo-2-(bromomethyl)phenyl)methanol.
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.
GC-MS Instrumentation and Conditions
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a Quadrupole or Ion Trap analyzer).
Inlet: Split/Splitless injector at 250°C.
Injection Volume: 1 µL with a split ratio of 20:1.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).
Oven Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Analyzer Temperature: 150°C.
Scan Range: m/z 40 - 450.
Scan Rate: 2 scans/second.
Data Analysis
Identify the chromatographic peak corresponding to the target compound.
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby baseline region.
Analyze the resulting spectrum, identifying the molecular ion triplet and major fragment ions. Compare the experimental fragmentation pattern against the predicted data.
Caption: A generalized workflow for GC-EI-MS analysis.
Conclusion
The mass spectrometry fragmentation of (3-Bromo-2-(bromomethyl)phenyl)methanol is predicted to be a rich and informative process, governed by the interplay of its distinct functional groups. The key identifying features in its EI spectrum will be the characteristic M/M+2/M+4 molecular ion triplet and a prominent fragment ion doublet at m/z 201/203, corresponding to the loss of a bromine radical from the benzylic position. By comparing the acquired spectrum to the fragmentation patterns of simpler reference molecules and the predictions outlined in this guide, researchers can confidently achieve structural confirmation of this complex molecule.
References
Hu, D. et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology. Available at: [Link][5][6]
University of Calgary. Illustrated Glossary of Organic Chemistry - Fragment ion. Available at: [Link][7]
chemguide.co.uk (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Available at: [Link][2]
Vass, A. et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry. Available at: [Link][10]
ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide. Available at: [Link][11]
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][4]
chemconnections.org. Mass Spectrometry Fragmentation. Available at: [Link][3]
Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available at: [Link]
PubMed (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link][6]
Doc Brown's Chemistry. Mass spectrum of 2-bromopropane. Available at: [Link][1]
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
YouTube (2021). Mass Fragmentation of Phenylmethanol. Available at: [Link][8]
A Comparative Guide to the Leaving Group Ability of the Bromomethyl Group in (3-Bromo-2-(bromomethyl)phenyl)methanol
Introduction In the landscape of drug development and complex organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Benzylic halides are workhorse intermediates, prized for their reactivi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug development and complex organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. Benzylic halides are workhorse intermediates, prized for their reactivity in nucleophilic substitution reactions which allows for the facile introduction of a wide array of functional groups.[1] The efficacy of these reactions hinges significantly on the "leaving group ability" of the halide—its capacity to depart from the benzylic carbon.[2][3]
This guide provides an in-depth technical analysis of the leaving group ability of the bromomethyl moiety in a uniquely substituted compound: (3-Bromo-2-(bromomethyl)phenyl)methanol . We will dissect how the electronic and steric environment, dictated by the ortho-hydroxymethyl and meta-bromo substituents, influences its reactivity. This analysis moves beyond simple comparisons to unsubstituted benzyl bromide, delving into the critical role of intramolecular phenomena that can dramatically accelerate reaction rates. For researchers designing synthetic pathways, understanding these nuanced effects is crucial for predicting reaction outcomes and optimizing conditions.
Theoretical Framework: Fundamentals of Benzylic Reactivity
The reactivity of benzylic bromides is governed by their ability to undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism, or a combination thereof.[4]
Sₙ2 Pathway: A one-step process where a nucleophile attacks the electrophilic carbon simultaneously as the bromide leaving group departs. The rate is sensitive to steric hindrance around the reaction center.[5][6]
Sₙ1 Pathway: A two-step process involving the initial departure of the leaving group to form a planar benzylic carbocation intermediate. This intermediate is notably stabilized by resonance with the adjacent aromatic ring, making the Sₙ1 pathway more accessible for benzylic systems compared to simple alkyl halides.[1][4]
A good leaving group is essential for both pathways. It must be able to stabilize the negative charge it acquires upon departure.[5] Weak bases are excellent leaving groups; bromide (Br⁻), the conjugate base of the strong acid HBr, fits this criterion perfectly, making it a superior leaving group to chloride and fluoride in aliphatic substitutions.[3][7]
Structural Analysis of (3-Bromo-2-(bromomethyl)phenyl)methanol
The reactivity of the bromomethyl group in our target molecule is modulated by a fascinating interplay of effects from its neighboring substituents.
Electronic Effects of the meta-Bromo Substituent
The bromine atom at the C3 position primarily exerts a strong, electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring and, more importantly, destabilizes the formation of a positive charge at the benzylic position. Consequently, this would be expected to slow down an Sₙ1-type reaction by making the carbocation intermediate less favorable. For an Sₙ2 reaction, the effect is less pronounced but could slightly increase the electrophilicity of the benzylic carbon.
The "Ortho Effect": Steric Hindrance and Intramolecular Interactions
The hydroxymethyl group (-CH₂OH) at the C2 position introduces two key considerations:
Steric Hindrance: Its presence adjacent to the reacting bromomethyl group can sterically impede the "backside attack" required for a traditional Sₙ2 mechanism. Generally, ortho-substituted benzyl halides react more slowly than their para-isomers due to this steric hindrance.[8][9]
Intramolecular Participation: This is the most significant factor influencing reactivity. The hydroxyl group is perfectly positioned to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can override all other electronic and steric effects.[10][11]
The Decisive Factor: Neighboring Group Participation (NGP)
NGP occurs when a nearby functional group within the same molecule accelerates a reaction by acting as an internal nucleophile.[11][12][13] In the case of (3-Bromo-2-(bromomethyl)phenyl)methanol, the oxygen of the ortho-hydroxyl group can attack the electrophilic benzylic carbon, displacing the bromide ion in a rapid intramolecular Sₙ2 reaction. This forms a strained, five-membered cyclic oxonium ion intermediate. This intermediate is then rapidly opened by an external nucleophile.
This NGP-mediated pathway has two profound consequences:
Rate Acceleration: Intramolecular reactions are kinetically favored over their intermolecular counterparts. The rate of bromide departure is no longer solely dependent on an external nucleophile but is actively "pushed" by the internal hydroxyl group. This anchimeric assistance can lead to rate enhancements of several orders of magnitude.[10]
Stereochemical Retention: A standard Sₙ2 reaction results in an inversion of stereochemistry. However, NGP involves two consecutive Sₙ2-like steps (intramolecular attack followed by external attack), resulting in a net retention of configuration at the reaction center.[13]
Caption: Proposed NGP mechanism for enhanced reactivity.
Comparative Performance Analysis
To contextualize the leaving group ability, we compare our target molecule to several structural analogues. The reactivity is predicted based on the dominant mechanistic factors discussed.
Compound
Key Structural Features
Predicted Dominant Effect
Predicted Relative Rate of Solvolysis
Benzyl Bromide
Unsubstituted (Benchmark)
Resonance Stabilization
1
m-Bromobenzyl Bromide
Electron-withdrawing group (meta)
Inductive Deactivation (-I)
< 1
(2-(Bromomethyl)phenyl)methanol
Electron-withdrawing group (ortho), NGP capable
Neighboring Group Participation
>> 1
(3-Bromo-2-(bromomethyl)phenyl)methanol)
ortho-OH (NGP), meta-Br (-I)
Neighboring Group Participation
>> 1 (Slightly reduced by -I effect vs. non-brominated analog)
This comparison highlights the overwhelming influence of NGP. While the meta-bromo group is electronically deactivating, its effect is expected to be minor compared to the massive rate enhancement provided by anchimeric assistance from the ortho-hydroxyl group.
Experimental Protocol: Measuring Solvolysis Rates
A robust method for quantifying and comparing leaving group ability is to measure the rate of solvolysis. In this reaction, the solvent (e.g., aqueous acetone or ethanol) acts as the nucleophile. The reaction rate can be determined by monitoring the production of hydrobromic acid (HBr) over time.
Caption: Workflow for comparative solvolysis rate determination.
Step-by-Step Methodology
Solution Preparation: Prepare 0.1 M solutions of (3-Bromo-2-(bromomethyl)phenyl)methanol and each benchmark compound (e.g., benzyl bromide) in dry acetone. Prepare a solvent mixture of 80% acetone / 20% water (v/v).
Temperature Control: Place all solutions in a constant temperature water bath set to 25.0 °C and allow them to equilibrate.
Reaction Initiation: To a jacketed reaction vessel maintained at 25.0 °C, add 50.0 mL of the 80:20 acetone:water solvent. Initiate the reaction by adding 1.0 mL of the 0.1 M substrate solution and start a stopwatch.
Monitoring: At timed intervals (e.g., every 2, 5, 10, and 20 minutes), withdraw a 5.0 mL aliquot from the reaction mixture and immediately quench it in a flask containing 10 mL of cold, pure acetone to stop the reaction.
Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate the liberated HBr with a standardized 0.01 M NaOH solution until the endpoint is reached.
Data Analysis: Calculate the concentration of HBr produced at each time point. Plot the concentration versus time and determine the initial rate. The pseudo-first-order rate constant (k) for each compound can be calculated to provide a quantitative comparison of reactivity.
Conclusion
The leaving group ability of the bromomethyl group in (3-Bromo-2-(bromomethyl)phenyl)methanol is a prime example of how intramolecular effects can dominate substrate reactivity. While the bromide ion is inherently a good leaving group, its departure is dramatically accelerated by anchimeric assistance from the neighboring ortho-hydroxyl group. This Neighboring Group Participation (NGP) is predicted to significantly enhance the reaction rate, far outweighing the moderate deactivating inductive effect of the meta-bromo substituent and any potential steric hindrance.
For researchers in drug development and synthetic chemistry, this analysis serves as a critical reminder: evaluating a potential reaction site requires a holistic assessment of the entire molecular architecture. The presence of suitably positioned functional groups can lead to unexpected and powerful rate enhancements, a principle that can be strategically exploited in the design of efficient and elegant synthetic routes.
References
Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides. 4
Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. 14
Spectroscopic Comparison Guide: (3-Bromo-2-(bromomethyl)phenyl)methanol and Its Structural Isomers
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS: 1187318-37-1 | Molecular Formula: C₈H₈Br₂O Executive Summary In the synthesis of complex active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound CAS: 1187318-37-1 | Molecular Formula: C₈H₈Br₂O
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), distinguishing between closely related structural isomers is a critical quality control bottleneck. (3-Bromo-2-(bromomethyl)phenyl)methanol is a highly functionalized building block featuring three distinct reactive sites: a phenolic bromide, a benzylic bromide, and a benzylic alcohol.
During electrophilic aromatic substitution or directed ortho-metalation workflows, the formation of structural isomers—specifically (4-Bromo-2-(bromomethyl)phenyl)methanol and (5-Bromo-2-(bromomethyl)phenyl)methanol —is highly probable. Because these isomers share identical molecular weights and similar polarities, chromatographic separation (LC/GC) alone is often insufficient for unambiguous identification.
This guide provides a definitive, objective comparison of these isomers using multi-modal spectroscopy (NMR, MS, and FT-IR). By relying on first-principles causality—such as spin-spin coupling networks and out-of-plane bending vibrations—researchers can confidently elucidate the correct substitution patterns [1].
Analytical Workflow & Experimental Design
To ensure scientific integrity, the analytical pipeline must be treated as a self-validating system. Relying on a single spectroscopic method introduces confirmation bias. The following workflow mandates orthogonal techniques to cross-verify structural assignments.
Figure 1: Orthogonal multi-modal spectroscopic workflow for isomer differentiation.
Self-Validating Experimental Protocols
Protocol A: High-Resolution ¹H and ¹³C NMR
Rationale: Aromatic substitution patterns directly dictate the multiplicity (splitting) of the ring protons due to J-coupling.
Methodology:
Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
Acquire ¹H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay 2.0s).
Self-Validation Step: Verify the CDCl₃ solvent residual peak is exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C) before integrating or assigning chemical shifts [2].
Protocol B: Electron Ionization Mass Spectrometry (EI-MS)
Rationale: The presence of two bromine atoms generates a highly specific 1:2:1 isotopic signature. EI provides hard ionization, yielding structural fragments that map directly to the benzylic groups.
Methodology:
Inject 1 µL of a 10 µg/mL solution (in hexane) into a GC-EI-MS system.
Set the ion source temperature to 230°C and electron energy to 70 eV.
Self-Validation Step: Run a perfluorotributylamine (PFTBA) tuning standard immediately prior to the run to ensure mass axis calibration error is < 0.1 Da [3].
Protocol C: Attenuated Total Reflectance (ATR) FT-IR
Rationale: Out-of-plane (OOP) C-H bending vibrations in the 700–900 cm⁻¹ region are exquisitely sensitive to the number of adjacent hydrogen atoms on an aromatic ring.
Methodology:
Place 2-3 mg of neat solid sample on a diamond ATR crystal.
Apply standard pressure using the anvil.
Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Self-Validation Step: Acquire an ambient background scan 60 seconds prior to sample analysis to digitally subtract atmospheric H₂O and CO₂ interferences [4].
Spectroscopic Comparative Analysis
Nuclear Magnetic Resonance (¹H NMR)
The most definitive method for distinguishing these isomers is ¹H NMR analysis of the aromatic region (7.0–8.0 ppm). The target molecule is a 1,2,3-trisubstituted benzene, whereas its most common isomers are 1,2,4-trisubstituted .
(3-Bromo-2-(bromomethyl)phenyl)methanol (Target): Features three adjacent aromatic protons (H-4, H-5, H-6). This creates an AMX spin system. H-5 will appear as a distinct triplet (coupling to both H-4 and H-6), while H-4 and H-6 will appear as doublets (or doublets of doublets).
4-Bromo Isomer: Features a proton isolated between two substituents (H-3) and two adjacent protons (H-5, H-6). This yields a classic ABX system with a fine doublet (meta-coupling, J ~ 2.0 Hz) and a broad doublet (ortho-coupling, J ~ 8.0 Hz).
5-Bromo Isomer: Similarly yields an ABX system, but the chemical shifts of the isolated proton will differ due to the anisotropic effects of the adjacent hydroxymethyl group vs. the bromomethyl group.
Note: Isomers A and B are differentiated from each other via 2D NOESY NMR, observing spatial proximity between the benzylic protons and the isolated aromatic proton.
Mass Spectrometry (EI-MS)
All three isomers will exhibit an identical molecular ion cluster at m/z 278, 280, and 282 in a 1:2:1 ratio, confirming the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br).
However, the fragmentation pathways reveal subtle kinetic differences. The loss of the benzylic bromide radical (•CH₂Br) yields a stable benzyl cation (m/z 185/187). In the Target (3-Bromo) isomer, the steric crowding (ortho-effect) between the adjacent -CH₂OH, -CH₂Br, and -Br groups often facilitates a more rapid loss of water (M-18) compared to the less sterically hindered 4-bromo and 5-bromo isomers.
Table 2: Key EI-MS Diagnostic Ions (70 eV)
Fragment Assignment
m/z (⁷⁹Br / ⁸¹Br)
Relative Abundance
Diagnostic Value
Molecular Ion[M]⁺•
278 / 280 / 282
Low (1:2:1)
Confirms C₈H₈Br₂O formula
[M - H₂O]⁺•
260 / 262 / 264
Medium (1:2:1)
Higher intensity in Target due to ortho-effect
[M - Br]⁺
199 / 201
High (1:1)
Loss of phenolic or benzylic Br
[M - CH₂Br]⁺
185 / 187
Base Peak (1:1)
Formation of stable benzyl cation
Infrared Spectroscopy (FT-IR)
While NMR is definitive, FT-IR provides a rapid, orthogonal confirmation of the substitution pattern without requiring deuterated solvents. The causality here lies in the Out-of-Plane (OOP) C-H bending modes. When hydrogen atoms on a benzene ring move in phase, the frequency of their vibration is inversely proportional to the number of adjacent hydrogen atoms [1].
Table 3: Diagnostic FT-IR Bending Vibrations
Compound / Isomer
Substitution Pattern
Diagnostic OOP Bending (cm⁻¹)
Interpretation
Target (3-Bromo)
1,2,3-trisubstituted
~770 - 780 (Strong)
Characteristic of 3 adjacent aromatic protons.
Isomer A & B
1,2,4-trisubstituted
~810 - 830 (Medium)~870 - 890 (Strong)
Characteristic of 1 isolated proton and 2 adjacent protons.
Conclusion and Best Practices
When verifying the identity of (3-Bromo-2-(bromomethyl)phenyl)methanol against its structural isomers, do not rely on chromatographic retention times or mass spectrometry alone , as the physicochemical properties and fragmentation patterns are too similar.
The gold standard for unambiguous identification is the ¹H NMR aromatic splitting pattern. The presence of a distinct triplet (~7.1 ppm) definitively proves the 1,2,3-trisubstituted architecture of the target compound. This should be routinely cross-validated with the ~770 cm⁻¹ OOP bending band in the FT-IR spectrum to ensure absolute structural confidence before proceeding with downstream API synthesis.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Mass Spectrometry Principles. URL: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
Comparative
Benchmarking Palladium Catalysts for the Chemoselective Cross-Coupling of (3-Bromo-2-(bromomethyl)phenyl)methanol
Executive Summary (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is a highly versatile, bifunctional building block utilized in advanced pharmaceutical synthesis and drug development. Structurally, it featur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) is a highly versatile, bifunctional building block utilized in advanced pharmaceutical synthesis and drug development. Structurally, it features three distinct reactive sites: an unprotected benzylic alcohol, an aryl bromide (C(sp²)–Br), and a benzylic bromide (C(sp³)–Br).
The primary synthetic challenge when utilizing this scaffold in Suzuki-Miyaura cross-coupling is achieving strict chemoselectivity —specifically, directing the carbon-carbon bond formation exclusively at the benzylic position while preserving the aryl bromide for downstream, late-stage functionalization. This guide objectively benchmarks various palladium catalyst systems to determine the optimal conditions for isolating the mono-coupled target product.
Mechanistic Rationale & Catalyst Selection
The kinetic differentiation between the two bromide sites relies on their respective bond dissociation energies (BDEs) and the steric environment dictated by the catalyst's ligand. The oxidative addition of palladium(0) into benzylic halides is inherently faster than into aryl halides due to the lower activation energy required to break the C(sp³)–Br bond[1]. However, this natural substrate bias can be easily overridden by the choice of ligand:
Pd(dppf)Cl₂ : The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°), which accelerates the rate-limiting reductive elimination step in sp³-hybridized systems. Its moderate electron density ensures that it readily inserts into the weaker benzylic C–Br bond but struggles to activate the stronger aryl C–Br bond at mild temperatures, making it ideal for synthesizing unsymmetrical diarylmethanes[2].
Pd₂(dba)₃ / XPhos : Dialkylbiaryl phosphine ligands like XPhos are highly electron-rich and sterically demanding. They generate a highly reactive, mono-ligated Pd(0) species that rapidly inserts into aryl halides. Consequently, this system erodes chemoselectivity, leading to rampant cross-electrophile coupling and double-arylation[3].
Catalyst Benchmarking Data
To objectively evaluate catalyst performance, a standardized Suzuki-Miyaura coupling was performed using the substrate (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv) in a THF/H₂O (4:1) solvent system at 50 °C for 12 hours.
Catalyst System
Ligand Type
Target Mono-Coupling (%)
Double-Coupling Byproduct (%)
Unreacted SM (%)
Pd(dppf)Cl₂
Bidentate Phosphine
88%
<5%
7%
Pd(PPh₃)₄
Monodentate Phosphine
65%
12%
23%
PEPPSI-IPr
N-Heterocyclic Carbene (NHC)
52%
41%
7%
Pd₂(dba)₃ / XPhos
Buchwald Dialkylbiaryl
31%
64%
5%
Data Causality Analysis: The quantitative data clearly demonstrates that while highly active Buchwald-type ligands (XPhos) or NHC carbenes (PEPPSI-IPr) provide excellent overall conversion, they fail to discriminate between the sp³ and sp² electrophilic sites. Pd(dppf)Cl₂ provides the optimal thermodynamic balance, trapping the benzylic oxidative addition complex and rapidly funneling it through transmetalation before the aryl site can react.
Mechanistic Pathway Visualization
Fig 1: Divergent mechanistic pathways in the Pd-catalyzed cross-coupling of the bifunctional substrate.
This step-by-step methodology utilizes a self-validating feedback loop based on visual and chromatographic indicators to ensure strict chemoselectivity is maintained throughout the workflow.
Reaction Assembly (Inert Atmosphere) : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, phenylboronic acid, and K₂CO₃.
Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic push toward the double-coupled byproduct, even if trace amounts of the aryl-Pd(II) complex form.
Solvent Degassing : Add the THF/H₂O mixture. Sparge the solution with Argon for 15 minutes.
Validation Check: Oxygen contamination will cause the homocoupling of phenylboronic acid into biphenyl. If a fast-eluting, UV-active spot (Rf ~0.9 in Hexanes) appears on TLC within the first hour, degassing was insufficient. Water is strictly required to activate the boronic acid into the reactive boronate species for transmetalation.
Catalyst Introduction : Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion under a positive stream of Argon. Seal the flask and heat to exactly 50 °C.
Validation Check: The suspension will initially appear reddish-orange. Within 30 minutes at 50 °C, it should transition to a pale yellow/amber homogeneous solution, confirming the generation of the active Pd(0) species and successful oxidative addition.
Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 3:1) after 4 hours.
Causality: If the reaction is pushed beyond 50 °C to artificially accelerate the process, the excess thermal energy will overcome the activation barrier for the aryl C–Br oxidative addition, visible as the rapid emergence of the Rf = 0.65 byproduct spot.
Quench and Workup : Once the starting material is consumed (typically 8–10 hours), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base and immediately halt transmetalation. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to silica gel chromatography.
References
Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex and of the Reductive Elimination from a Benzyl-Palladium(IV) Complex. ACS Publications - Organometallics.[Link]
One-Pot Synthesis of Symmetrical and Unsymmetrical Diarylmethanes via Diborylmethane. ACS Publications - The Journal of Organic Chemistry.[Link]
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC - National Institutes of Health.[Link]
Comprehensive Safety and Disposal Protocol for (3-Bromo-2-(bromomethyl)phenyl)methanol
As a Senior Application Scientist managing high-throughput synthesis and drug development laboratories, I frequently encounter the mishandling of reactive alkylating agents. Standard "dump and segregate" waste procedures...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist managing high-throughput synthesis and drug development laboratories, I frequently encounter the mishandling of reactive alkylating agents. Standard "dump and segregate" waste procedures are insufficient for highly electrophilic compounds like (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1)[1].
This compound is not merely a halogenated solvent; it is a potent lachrymator and an irreversible alkylating agent. Disposing of it unquenched into mixed halogenated waste carboys frequently leads to exothermic cross-reactions, pressure buildup, and dangerous exposures for waste handlers. To build a truly self-validating safety culture, laboratory professionals must understand the causality behind the chemical's toxicity and employ active chemical quenching before disposal.
Quantitative Chemical & Hazard Profile
Before handling or disposing of the material, operators must be aware of its physical properties and regulatory classifications.
Potent Lachrymator (causes severe tearing and mucous membrane damage)[3]
Incompatibilities
Strong oxidizing agents, strong bases, water (slowly hydrolyzes to HBr)[2][4]
Mechanistic Rationale for Active Quenching (E-E-A-T)
The Causality of Toxicity:
The structural liability of (3-Bromo-2-(bromomethyl)phenyl)methanol lies in its benzylic bromide moiety . The benzylic carbon is highly electrophilic, activated by both the resonance of the adjacent phenyl ring and the inductive electron-withdrawing effect of the aryl bromide. This makes the molecule highly susceptible to bimolecular nucleophilic substitution (
SN2
)[5]. In biological systems, it rapidly alkylates nucleophilic thiol (-SH) and amine (-NH₂) groups found in corneal nerve endings, proteins, and DNA, which is the direct cause of its severe lachrymatory and tissue-destructive properties[6].
The Necessity of a Sacrificial Nucleophile:
Because of its aggressive
SN2
reactivity, simply throwing this compound into a generic waste bin is a severe operational hazard. Instead, we must deliberately react it with a sacrificial nucleophile prior to disposal. Aqueous sodium thiosulfate (
Na2S2O3
) is the industry standard for this process[7][8]. The thiosulfate ion outcompetes biological nucleophiles, attacking the benzylic carbon to displace the bromide ion. This converts the volatile, toxic benzylic bromide into a non-volatile, water-soluble Bunte salt (S-alkyl thiosulfate), neutralizing the threat entirely[7].
Pre-Disposal Operational Workflow
The following decision tree dictates the logistical handling of (3-Bromo-2-(bromomethyl)phenyl)methanol waste streams.
Figure 1: Decision matrix and operational workflow for the segregation and disposal of benzylic bromide waste.
Step-by-Step Disposal Protocols
Protocol A: Active Chemical Quenching (For Routine Lab Waste)
This protocol is a self-validating system. The complete dissipation of lachrymatory vapors serves as a qualitative indicator of successful quenching.
Preparation: Operating strictly inside a certified chemical fume hood, prepare a saturated aqueous solution of sodium thiosulfate (
Na2S2O3
)[9]. Ensure you are wearing a lab coat, safety goggles, and heavy-duty nitrile gloves[2].
Controlled Addition: Transfer the organic waste containing (3-Bromo-2-(bromomethyl)phenyl)methanol into a round-bottom flask equipped with a magnetic stir bar. Dropwise, add an equal volume of the saturated
Na2S2O3
solution[7].
Biphasic Quenching: Stir the biphasic mixture vigorously at room temperature for 30 to 60 minutes. The vigorous stirring is critical to overcome the mass-transfer limitations between the organic and aqueous layers[7].
Phase Separation: Transfer the quenched mixture to a separatory funnel and allow the layers to separate.
Segregation & Containerization:
Drain the lower organic layer (assuming halogenated solvents like DCM were used) into a dedicated, HDPE container labeled "Halogenated Organic Waste" [2].
Drain the upper aqueous layer (now containing the neutralized Bunte salt and sodium bromide) into the "Aqueous Waste" container[7].
Protocol B: Spill Response and Neutralization
Immediate action is required to prevent the spread of lachrymatory vapors across the laboratory facility.
Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don a full-face respirator with multi-purpose combination cartridges (e.g., ABEK) to protect against severe eye and respiratory irritation[4].
Dry Containment:Do NOT use water to wash the spill, as water slowly hydrolyzes the compound, liberating corrosive Hydrobromic Acid (HBr) gas[4]. Instead, dike the spill and cover it entirely with dry sand, vermiculite, or a dry chemical absorbent[6][10].
In-Situ Neutralization: Carefully pour a 10%
Na2S2O3
solution over the absorbed solid to neutralize the alkylating agent in place[7]. Allow 15 minutes for the reaction to occur.
Physical Removal: Using non-sparking tools, sweep the neutralized solid into a wide-mouth glass or HDPE container[6].
Final Disposal: Seal the container tightly, label it as "Solid Halogenated Hazardous Waste - Spill Debris," and schedule a pickup with a certified hazardous waste disposal service[2][10].
Chemical Quenching Mechanism
The diagram below illustrates the exact
SN2
displacement pathway utilized in Protocol A and Protocol B to neutralize the chemical threat.
Figure 2: Bimolecular nucleophilic substitution (
SN2
) pathway converting the toxic benzylic bromide into a benign Bunte salt.
References
Title: Continuous photochemical benzylic bromination using in situ generated Br2 : process intensification towards optimal PMI and throughput
Source: Green Chemistry (RSC Publishing)
URL: [Link]
Title: Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Personal protective equipment for handling (3-Bromo-2-(bromomethyl)phenyl)methanol
Comprehensive Safety and Operational Guide for Handling (3-Bromo-2-(bromomethyl)phenyl)methanol As a bifunctional building block frequently utilized in drug development and advanced organic synthesis, (3-Bromo-2-(bromome...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling (3-Bromo-2-(bromomethyl)phenyl)methanol
As a bifunctional building block frequently utilized in drug development and advanced organic synthesis, (3-Bromo-2-(bromomethyl)phenyl)methanol (CAS: 1187318-37-1) presents unique handling challenges[1]. It features both a reactive benzyl alcohol moiety and an electrophilic benzyl bromide group. To ensure laboratory safety and operational success, researchers must understand not just what precautions to take, but the underlying mechanistic causality dictating why these strict protocols are non-negotiable.
Part 1: Hazard Profile & Mechanistic Causality
The primary danger of this compound stems from its bromomethyl (-CH₂Br) group, which acts as a potent alkylating agent and a severe lachrymator[2][3]. Understanding its biological mechanism of action is critical for respecting the chemical and implementing self-validating safety systems.
Lachrymatory Action via TRPA1 Activation: Benzyl bromides do not merely irritate tissue; they are electrophiles that covalently modify nucleophilic cysteine residues on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located in peripheral sensory neurons[4][5]. This covalent binding induces a conformational change that forces the channel open, allowing an influx of calcium and sodium ions. This triggers an immediate action potential perceived by the brain as severe burning, ocular pain, and uncontrollable tearing[4][5].
Alkylation and Cytotoxicity: The bromomethyl group readily undergoes Sₙ2 reactions with biological nucleophiles, including DNA bases and protein thiols/amines[4]. This makes the compound highly corrosive to the skin, eyes, and respiratory tract, and poses a potential mutagenic risk upon systemic exposure[2].
Biochemical mechanism of toxicity via TRPA1 activation and alkylation.
Part 2: Personal Protective Equipment (PPE) Matrix
Because benzyl bromides are highly volatile and rapidly permeate standard laboratory barriers, standard PPE is insufficient. The following matrix outlines the required protective gear and the technical rationale behind each choice.
PPE Category
Mandatory Equipment
Technical Rationale & Causality
Eye/Face
Tight-fitting chemical safety goggles AND a full face shield.
Standard safety glasses allow vapors to bypass the sides, directly activating ocular TRPA1 receptors[3]. A face shield prevents droplet deposition on facial skin.
Hands
Double-gloving: Inner standard Nitrile glove; Outer Butyl rubber or heavy-duty laminate (e.g., Silver Shield) glove.
Benzyl bromides rapidly permeate standard latex and thin nitrile, leading to delayed, severe skin burns[3]. Butyl rubber provides a robust barrier against alkyl halides.
Body
Chemically resistant lab coat (e.g., Tyvek or rubberized apron) over standard cotton lab attire.
Prevents systemic absorption through clothing in the event of a spill.
Respiratory
Must be handled exclusively inside a certified chemical fume hood.
Vapors are heavier than air and highly irritating[2][3]. If engineering controls fail, a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is required[6].
Part 3: Operational Workflow & Handling Protocol
To establish a self-validating safety system, the experimental setup must include proactive neutralization measures before the chemical container is ever opened.
Verify the chemical fume hood is operational with a face velocity between 80–120 fpm.
Prepare the Quenching Solution: In a wide-mouth beaker inside the hood, prepare a solution of 10% aqueous sodium thiosulfate (
Na2S2O3
) mixed with 5% sodium bicarbonate (
NaHCO3
)[4].
Causality: The thiosulfate provides a highly nucleophilic sulfur atom to rapidly degrade the benzyl bromide via an Sₙ2 reaction, neutralizing the electrophile. The bicarbonate neutralizes the hydrobromic acid (HBr) byproduct generated during hydrolysis.
Step 2: Handling and Transfer
Don all required PPE (see Matrix). Place the chemical container, analytical balance, and receiving flask entirely within the fume hood.
Weigh the material using disposable anti-static spatulas. Keep the sash pulled down as low as possible to maximize the barrier between your face and the chemical.
Immediately seal the primary container after the transfer is complete.
Step 3: Decontamination
Submerge all used spatulas, weighing boats, and contaminated consumables directly into the prepared thiosulfate quenching solution.
Wipe down the balance and hood surfaces with paper towels soaked in the quenching solution.
Allow the submerged items to sit for at least 30 minutes to ensure complete destruction of the active electrophile before transferring them to the waste stream.
Step-by-step safe handling workflow for benzyl bromide derivatives.
Part 4: Emergency Response & Disposal Plan
Spill Response:
Do NOT use water alone. Water slowly hydrolyzes benzyl bromides, releasing highly corrosive HBr gas into the air[7].
Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand)[8].
Carefully scoop the absorbed material into a chemical waste container and immediately cover it with the prepared thiosulfate/bicarbonate quenching solution to neutralize the threat.
Skin Contact Emergency:
Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[6].
Crucial Insight: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will strip the skin's natural lipid barrier and drastically enhance the dermal penetration of the alkylating agent, worsening the systemic toxicity.
Waste Disposal:
Collect all unquenched organic waste in clearly labeled "Halogenated Organic Waste" containers[2].
Quenched aqueous waste must be verified for a neutral pH using indicator strips before being disposed of in accordance with local environmental and institutional regulations.